4-Methylanisole-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-methoxy-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLICZRVGGXEOD-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-Methylanisole-d4: Physical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and spectral data for the deuterated aromatic compound, 4-Methylanisole-d4. Due to the limited availability of experimental data for the deuterated species, this guide also includes comparative data for the non-deuterated analog, 4-Methylanisole, to provide a robust reference point. The information is presented in a structured format to facilitate easy access and comparison by researchers and professionals in drug development and related scientific fields.
Physical and Chemical Properties
| Property | This compound | 4-Methylanisole (for reference) |
| Molecular Formula | C₈D₄H₆O | C₈H₁₀O |
| Molecular Weight | 126.19 g/mol [1] | 122.16 g/mol [2][3] |
| CAS Number | 350818-57-4[1] | 104-93-8[2] |
| Appearance | Clear, colorless liquid | Clear, colorless to slightly yellow liquid |
| Boiling Point | 174 °C | 174 - 176 °C |
| Melting Point | Not available | -32 °C |
| Density | 1.0 g/mL at 25 °C | 0.969 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.511 |
| Isotopic Purity | 98 atom % D | Not applicable |
Spectral Data
Detailed spectral data for this compound is not widely published. Therefore, the following sections provide the spectral data for the non-deuterated 4-Methylanisole. The expected key differences for the deuterated compound are highlighted.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Methylanisole shows characteristic signals for the aromatic protons, the methoxy group, and the methyl group. In the case of this compound, where the four aromatic protons are replaced by deuterium, the corresponding signals in the aromatic region would be absent.
¹H NMR Data for 4-Methylanisole (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.08 | d | 2H | Ar-H |
| 6.79 | d | 2H | Ar-H |
| 3.76 | s | 3H | -OCH₃ |
| 2.28 | s | 3H | Ar-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-Methylanisole displays six distinct signals due to the symmetry of the molecule. The spectrum of this compound is expected to be very similar, with minor shifts in the signals of the deuterated carbons due to the isotopic effect.
¹³C NMR Data for 4-Methylanisole (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 157.6 | C-OCH₃ |
| 129.8 | C-CH₃ |
| 130.0 | Ar-C |
| 113.8 | Ar-C |
| 55.1 | -OCH₃ |
| 20.5 | Ar-CH₃ |
Mass Spectrometry
The mass spectrum of 4-Methylanisole shows a molecular ion peak (M⁺) at m/z 122. For this compound, the molecular ion peak is expected to be shifted to m/z 126, corresponding to the mass of the deuterated molecule.
Mass Spectrometry Data for 4-Methylanisole
| m/z | Relative Intensity | Assignment |
| 122 | 100% | [M]⁺ |
| 107 | ~50% | [M-CH₃]⁺ |
| 92 | ~30% | [M-CH₂O]⁺ |
| 77 | ~40% | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methylanisole exhibits characteristic absorption bands for C-H and C-O stretching and aromatic ring vibrations. In the spectrum of this compound, the C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).
Key IR Absorption Bands for 4-Methylanisole
| Wavenumber (cm⁻¹) | Assignment |
| 3030-2950 | C-H stretch (aromatic and aliphatic) |
| 1610, 1510 | C=C stretch (aromatic ring) |
| 1245 | C-O stretch (asymmetric) |
| 1040 | C-O stretch (symmetric) |
| 820 | C-H bend (para-disubstituted aromatic) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for isotopically labeled compounds are crucial for obtaining high-quality results. The following are generalized methodologies for NMR and mass spectrometry.
NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra of this compound.
Mass Spectrometry (Electron Ionization)
Caption: A typical workflow for obtaining an electron ionization mass spectrum.
References
4-Methylanisole-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylanisole-d4 is the deuterated form of 4-methylanisole, a naturally occurring compound found in sources such as ylang-ylang oil. In the scientific community, this compound serves as a crucial tool, primarily utilized as an internal standard for quantitative analyses. Its deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, provides a distinct mass signature that allows for precise quantification in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound shares similar physical properties with its non-deuterated counterpart, but its increased mass due to the presence of four deuterium atoms is its key distinguishing feature for analytical applications.
| Property | 4-Methylanisole (Non-deuterated) | This compound |
| Molecular Formula | C₈H₁₀O | C H₆D₄O |
| Molecular Weight | 122.16 g/mol | 126.19 g/mol [1] |
| CAS Number | 104-93-8 | 350818-57-4[2] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 174 °C | - |
| Density | 0.969 g/mL at 25 °C | - |
| Synonyms | 4-Methoxytoluene, p-Cresol methyl ether | 4-Methoxytoluene-d4 |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods. Stable isotope-labeled compounds like this compound are ideal internal standards because they have nearly identical chemical and physical properties to the analyte of interest (the non-deuterated form), but are distinguishable by their mass. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.
Key applications include:
-
Pharmacokinetic Studies: Deuterated compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. The use of a deuterated analog can help in understanding the metabolic fate of a drug candidate.
-
Metabolism Studies: In vitro and in vivo metabolism studies utilize deuterated standards to differentiate between the parent compound and its metabolites.
-
Environmental Analysis: Quantification of volatile organic compounds (VOCs) in environmental samples, such as water and air, often employs deuterated internal standards to improve the accuracy of the analysis.
-
Food and Fragrance Analysis: Used to quantify the concentration of 4-methylanisole and other related flavor and fragrance compounds in various products.
Experimental Protocols
Synthesis of Deuterated 4-Methylanisole
The synthesis of deuterated aromatic compounds can be achieved through various methods. One common approach involves the use of a deuterated acid catalyst to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium atoms from a deuterated solvent.
Example Protocol: Acid-Catalyzed Deuterium Exchange
-
Preparation: In a round-bottom flask, dissolve 4-methylanisole in an excess of a deuterated solvent such as D₂O.
-
Catalysis: Add a strong deuterated acid, such as D₂SO₄, to the mixture. The acid acts as a catalyst for the electrophilic aromatic substitution reaction.
-
Reaction: Heat the mixture under reflux for a prolonged period. The reaction progress can be monitored by taking small aliquots and analyzing them by NMR spectroscopy to observe the incorporation of deuterium.
-
Work-up: After the desired level of deuteration is achieved, the reaction mixture is cooled, and the product is extracted using an organic solvent.
-
Purification: The extracted product is then purified using techniques such as distillation or chromatography to isolate the this compound.
Use as an Internal Standard in GC-MS Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of a volatile organic compound (VOC) in a liquid sample.
1. Preparation of Standard Solutions:
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Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 4-methylanisole) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution to various concentrations and adding a fixed concentration of the internal standard to each.
2. Sample Preparation:
-
To a known volume of the sample, add a precise volume of the this compound internal standard working solution.
-
Perform any necessary extraction or cleanup steps (e.g., liquid-liquid extraction, solid-phase extraction).
3. GC-MS Analysis:
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Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC-MS system.
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The GC will separate the components of the mixture based on their volatility and interaction with the column.
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The MS will detect and quantify the analyte and the internal standard based on their unique mass-to-charge ratios.
GC-MS Parameters (Example)
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.
References
A Technical Guide to 4-Methylanisole-d4 for Researchers
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the procurement and application of 4-Methylanisole-d4. This deuterated analog of 4-methylanisole is a valuable tool in analytical chemistry, primarily utilized as an internal standard for quantitative analysis.
Commercial Suppliers and Product Specifications
This compound is available from several specialized chemical suppliers. The primary vendors offering this product are MedChemExpress and Sigma-Aldrich (a subsidiary of MilliporeSigma). Below is a summary of the available quantitative data for their products.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Physical Form | Pricing |
| MedChemExpress | This compound | 350818-57-4[1] | C₈D₄H₆O | 126.19 | Not specified | Liquid | Price available upon request.[2] |
| Sigma-Aldrich | 4-Methylanisole-2,3,5,6-d4 | Not specified | C₈D₄H₆O[3] | 126.19[3] | ≥98 atom % D[3] | Liquid | Pricing requires login/account. |
Table 1: Commercial Suppliers and Quantitative Data for this compound
Physicochemical Properties
Key physical properties of this compound are summarized below. These are critical for its use in analytical instrumentation.
| Property | Value | Source |
| Boiling Point | 174 °C (lit.) | Sigma-Aldrich |
| Density | 1.0 g/mL at 25 °C (lit.) | Sigma-Aldrich |
Table 2: Physicochemical Data for this compound
Experimental Protocol: Use as an Internal Standard in GC-MS Analysis
Deuterated compounds like this compound are ideal internal standards for mass spectrometry-based quantification because they co-elute with the non-deuterated analyte but are distinguishable by their higher mass. The following is a generalized protocol for the use of this compound as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Objective: To accurately quantify the concentration of 4-methylanisole in a sample matrix.
Materials:
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4-Methylanisole (analyte)
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This compound (internal standard)
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High-purity solvent (e.g., dichloromethane, hexane)
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Sample matrix (e.g., plasma, environmental sample)
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GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of 4-methylanisole at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
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Preparation of Calibration Standards:
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Create a series of calibration standards by spiking a known amount of the 4-methylanisole stock solution into the solvent or a blank matrix to achieve a range of concentrations that bracket the expected sample concentration.
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Add a fixed amount of the this compound internal standard stock solution to each calibration standard. The final concentration of the internal standard should be consistent across all standards.
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Sample Preparation:
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To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.
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Perform any necessary sample extraction or clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).
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-
GC-MS Analysis:
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Inject a fixed volume of each calibration standard and the prepared sample into the GC-MS system.
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The GC will separate the 4-methylanisole and this compound from other components in the sample.
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The mass spectrometer will detect the characteristic ions for both the analyte and the internal standard. For 4-methylanisole, the molecular ion (m/z 122) and fragment ions would be monitored. For this compound, the corresponding ions would be shifted by +4 Da (e.g., m/z 126).
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Data Analysis:
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For each injection, determine the peak area for both 4-methylanisole and this compound.
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Calculate the response ratio for each calibration standard: (Peak Area of 4-methylanisole) / (Peak Area of this compound).
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Construct a calibration curve by plotting the response ratio against the known concentration of 4-methylanisole for each calibration standard.
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Calculate the response ratio for the unknown sample.
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Determine the concentration of 4-methylanisole in the sample by interpolating its response ratio on the calibration curve.
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Visualizing the Experimental Workflow
The following diagram illustrates the key steps in using this compound as an internal standard for quantitative analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Quantification
The core of the internal standard method is the relationship between the analyte and the internal standard, which allows for accurate quantification even with variations in sample preparation and instrument response.
Caption: Principle of quantification using an internal standard.
References
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 4-Methylanisole-d4
For Researchers, Scientists, and Drug Development Professionals
General and Core Principles of Handling Deuterated Compounds
Deuterated compounds like 4-Methylanisole-d4 are stable, non-radioactive isotopes.[1] Their chemical stability is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity.[1] The primary challenges in maintaining the integrity of deuterated compounds are their susceptibility to hygroscopicity and isotopic exchange with atmospheric moisture.[2]
Key recommendations for handling include:
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Inert Atmosphere: To prevent isotopic dilution through hydrogen-deuterium (H-D) exchange, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.[2][3]
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Temperature Regulation: To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) may suffice, while long-term storage often requires freezing at -20 °C or -80 °C. It is crucial to allow containers to equilibrate to room temperature before opening to prevent condensation.
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Protection from Light: Exposure to light, especially UV radiation, can catalyze degradation. Therefore, storing deuterated compounds in amber vials or other light-protecting containers is essential.
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Container Integrity: Use tightly sealed containers, such as ampoules or vials with septum caps, to prevent the ingress of moisture and atmospheric oxygen.
Safety Data for 4-Methylanisole (Parent Compound)
The following data is summarized from various Safety Data Sheets for 4-Methylanisole and should be considered representative for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O | |
| Molecular Weight | 122.16 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Strong floral note | |
| Boiling Point | 174-176 °C | |
| Melting Point | -32 °C | |
| Flash Point | 53 - 60 °C | |
| Density | 0.960 - 0.969 g/mL at 25 °C | |
| Solubility | Insoluble in water. Soluble in alcohol, dipropylene glycol, and fixed oils. | |
| Vapor Pressure | 1.14 - 1.2 mmHg @ 25 °C | |
| Autoignition Temperature | 485 °C / 905 °F |
Hazard Identification and Classification
4-Methylanisole is considered a hazardous substance.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
GHS Pictograms:
Signal Word: Warning
Handling and Storage Precautions
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Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and eye/face protection. Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-free tools and explosion-proof equipment. Ground and bond containers when transferring material. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in original containers in an approved flammable liquid storage area. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. Protect containers against physical damage and check regularly for leaks.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Obtain medical aid immediately. |
Fire Fighting Measures
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Extinguishing Media: Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.
-
Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.
Experimental Protocols and Workflows
The primary concern when working with this compound, beyond the inherent hazards of the parent compound, is the prevention of isotopic dilution.
General Protocol for Handling a Deuterated Standard
-
Preparation: Ensure all glassware and equipment are thoroughly dried in an oven and cooled in a desiccator before use.
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Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).
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Weighing: Weigh the deuterated compound directly into a pre-dried vial under the inert atmosphere.
-
Dissolution and Transfer: Use a fresh, sealed ampoule or a septum-capped bottle of deuterated solvent. Withdraw the required volume with a dry syringe and add it to the vial containing the compound. Cap the vial and gently swirl to dissolve. Transfer the solution to the reaction vessel or analytical instrument using a dry pipette or syringe.
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Storage of Solutions: Store any prepared solutions in tightly sealed containers, under an inert atmosphere, and at the recommended temperature to prevent both chemical degradation and isotopic exchange.
Visualized Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting, emphasizing points where maintaining isotopic and chemical purity is critical.
Caption: Workflow for handling deuterated standards like this compound.
References
Technical Guide to the Isotopic Purity of 4-Methylanisole-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of 4-Methylanisole-d4 (4-methoxytoluene-d4). It details the synthesis, analytical methodologies for purity determination, and relevant data for researchers utilizing this deuterated compound in their work.
Introduction
This compound is the deuterated analog of 4-methylanisole, a compound used in the flavor, fragrance, and pharmaceutical industries.[1] In drug development and metabolic research, deuterated compounds like this compound are valuable as internal standards for mass spectrometry-based quantitative analysis and for studying kinetic isotope effects.[1] The isotopic purity of such compounds is a critical parameter, as it directly impacts the accuracy of experimental results. This guide outlines the methods to synthesize and verify the isotopic purity of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the deuteration of its precursor, p-cresol, followed by the methylation of the resulting deuterated phenol.
Step 1: Deuteration of p-Cresol
A plausible method for the deuteration of the aromatic ring of p-cresol involves an acid-catalyzed hydrogen-deuterium exchange reaction.
Experimental Protocol: Deuteration of p-Cresol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-cresol with a significant molar excess of deuterium oxide (D₂O).
-
Catalyst Addition: Add a catalytic amount of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), to the mixture.
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Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a sufficient duration to allow for the exchange of the aromatic protons at the ortho and para positions with deuterium. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
Work-up: After cooling the reaction mixture, neutralize the acid catalyst. The deuterated p-cresol can then be extracted using a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield p-cresol-d4.
Step 2: Methylation of p-Cresol-d4
The deuterated p-cresol is then methylated to yield this compound. A common method for this O-methylation is the Williamson ether synthesis.
Experimental Protocol: Methylation of p-Cresol-d4
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Reaction Setup: In a reaction vessel, dissolve the synthesized p-cresol-d4 in a suitable solvent, such as dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.
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Methylating Agent: Introduce a methylating agent, for example, dimethyl carbonate (DMC), to the reaction mixture.[2] A phase-transfer catalyst like tetrabutylammonium bromide can be used to enhance the reaction rate.[2]
-
Reaction Conditions: Heat the mixture, typically between 90-100°C, and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the base. The product can be extracted and purified by distillation or column chromatography to yield pure this compound.
Synthesis Workflow
Caption: Synthesis of this compound from p-cresol.
Determination of Isotopic Purity
The isotopic purity of this compound is typically determined using mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for determining isotopic purity. The method relies on the mass difference between hydrogen and deuterium to resolve and quantify the different isotopologues (molecules that differ only in their isotopic composition).
Experimental Protocol: Isotopic Purity by GC-MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph. The GC column separates this compound from any impurities. Nonpolar stationary phases in the GC column may cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart.
-
Mass Spectrometry Analysis: The eluent from the GC is introduced into the mass spectrometer. The instrument is set to acquire a full scan mass spectrum of the molecular ion region of 4-methylanisole.
-
Data Analysis: The relative abundances of the molecular ions corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured. The isotopic purity is calculated based on the relative intensity of the d4 peak compared to the sum of the intensities of all isotopologs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the degree and position of deuteration. Both ¹H and ²H NMR can be employed.
Experimental Protocol: Isotopic Purity by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard of known concentration may be added for quantitative analysis.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis: Compare the integral of the residual proton signals in the aromatic region with the integral of a non-deuterated position, such as the methyl or methoxy group protons. The reduction in the integral of the aromatic signals relative to the non-deuterated signals indicates the degree of deuteration. The isotopic purity is calculated from this ratio.
Analytical Workflow
Caption: Workflow for determining isotopic purity.
Quantitative Data
The isotopic purity of commercially available this compound is typically high. The following table summarizes the reported isotopic purity for this compound and provides a comparison with other deuterated compounds.
| Compound | Supplier/Reference | Isotopic Purity (atom % D or %) |
| 4-Methylanisole-2,3,5,6-d₄ | Sigma-Aldrich | 98 atom % D |
| Tamsulosin-d₄ | Research Article | 99.5% |
| Oxybutynin-d₅ | Research Article | 98.8% |
| Propafenone-d₇ | Research Article | 96.5% |
| Benzofuranone derivative (BEN-d₂) | Research Article | 94.7% |
Conclusion
The synthesis of high-purity this compound is achievable through a two-step process involving the deuteration of p-cresol followed by methylation. The verification of its isotopic purity is crucial for its application in research and development and can be accurately determined using mass spectrometry and NMR spectroscopy. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this and other deuterated compounds.
References
4-Methylanisole-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Methylanisole-d4, a deuterated analog of 4-methylanisole. This document is intended for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetic (DMPK) studies who utilize stable isotope-labeled internal standards for quantitative analysis.
Introduction
This compound is the deuterium-labeled form of 4-methylanisole (also known as p-methoxytoluene). 4-Methylanisole is a naturally occurring compound found in various essential oils and is used as a flavoring and fragrance agent. The deuterated version, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of 4-methylanisole in complex biological matrices. Its key application lies in its ability to mimic the analyte's behavior during sample extraction, derivatization, and chromatographic separation, while being distinguishable by its higher mass due to the deuterium atoms. This leads to improved accuracy and precision in quantitative assays.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog.
| Property | This compound | 4-Methylanisole |
| Molecular Formula | C₈H₆D₄O | C₈H₁₀O |
| Molecular Weight | 126.19 g/mol | 122.16 g/mol [1] |
| CAS Number | 350818-57-4 | 104-93-8[2][3] |
| Appearance | Clear, colorless liquid | Clear, colorless to pale yellow liquid[2][3] |
| Boiling Point | 174 °C (lit.) | 174-176 °C |
| Density | ~0.97 g/mL at 25°C | 0.968 g/mL at 25°C |
| Refractive Index | Not specified | n20/D 1.510 - 1.513 |
Analytical Specifications
This section provides typical analytical specifications for this compound, as would be found in a Certificate of Analysis. These values are representative and may vary between different commercial lots.
| Parameter | Specification | Method |
| Chemical Purity (GC) | ≥98.5% | Gas Chromatography (GC) |
| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Identity Confirmation
The structural identity of this compound is confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signal intensity of the aromatic protons compared to the non-deuterated standard, confirming the incorporation of deuterium on the aromatic ring. The signals for the methoxy and methyl protons should remain.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 126, which is 4 mass units higher than that of the non-deuterated 4-methylanisole (m/z 122), confirming the presence of four deuterium atoms.
Experimental Protocols
Use as an Internal Standard in GC/MS or LC/MS Analysis
This compound is primarily used as an internal standard for the quantification of 4-methylanisole in biological samples (e.g., plasma, urine, tissue homogenates) or environmental samples.
Objective: To accurately quantify the concentration of 4-methylanisole in a sample matrix.
Materials:
-
This compound (Internal Standard, IS)
-
4-Methylanisole (Analyte)
-
Sample matrix (e.g., plasma)
-
Organic solvent for extraction (e.g., ethyl acetate, hexane)
-
Vortex mixer
-
Centrifuge
-
GC/MS or LC/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking known concentrations of 4-methylanisole into the blank sample matrix.
-
-
Sample Preparation:
-
To a known volume of the sample (e.g., 100 µL of plasma), add a fixed amount of the this compound internal standard solution.
-
Add an extraction solvent (e.g., 500 µL of ethyl acetate).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the GC/MS or LC/MS system.
-
-
Instrumental Analysis:
-
Inject the prepared samples and calibration standards into the GC/MS or LC/MS system.
-
Monitor the characteristic ions for both 4-methylanisole and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of 4-methylanisole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Analytical Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of 4-methylanisole using this compound as an internal standard.
Caption: Workflow for quantification using an internal standard.
Logical Relationship in Isotope Dilution Mass Spectrometry
The core principle of using a stable isotope-labeled internal standard is based on the consistent ratio of the analyte to the internal standard throughout the analytical process.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
This compound is a valuable tool for researchers requiring accurate and precise quantification of 4-methylanisole. Its physical and chemical properties closely match those of the non-deuterated analyte, making it an excellent internal standard for mass spectrometry-based bioanalytical methods. The use of this stable isotope-labeled standard helps to minimize the variability introduced during sample preparation and analysis, leading to reliable and reproducible results in research and drug development settings.
References
Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of 4-Methylanisole-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the strategic use of isotopically labeled compounds, such as 4-Methylanisole-d4, is pivotal. This deuterated analog of 4-methylanisole serves as a critical internal standard in bioanalytical studies, aiding in the precise quantification of its non-deuterated counterpart. The stability and integrity of this standard are paramount to ensuring the accuracy and reliability of pharmacokinetic and metabolic data. This guide provides an in-depth technical overview of the best practices for the storage and handling of this compound, outlines protocols for stability assessment, and addresses potential degradation pathways.
Core Principles of Storage and Handling
The primary objective in storing this compound is to maintain its chemical and isotopic purity. Deuterated compounds, while chemically similar to their parent molecules, are susceptible to degradation pathways that can compromise their utility. The principal threats to the stability of this compound are exposure to moisture, elevated temperatures, and light.
Recommended Storage Conditions
To mitigate the risks of degradation and isotopic exchange, the following storage conditions are recommended. These are based on general best practices for deuterated compounds and the known properties of 4-methylanisole.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (weeks): 2-8°C Long-term (months to years): -20°C or -80°C | Reduced temperatures slow down potential chemical degradation and minimize the risk of hydrogen-deuterium (H-D) exchange.[1] For long-term preservation, freezing is the standard practice.[2] |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Many deuterated compounds are hygroscopic and can absorb atmospheric moisture, which is a source of protons for H-D exchange.[1][3] An inert atmosphere prevents this interaction. |
| Container | Tightly sealed amber glass vials | Amber glass protects the compound from light, which can catalyze degradation.[3] A secure seal is crucial to prevent the ingress of moisture and air. |
| Form | Solid (if available) or in a suitable anhydrous, aprotic solvent | Storing the compound in its solid form minimizes mobility and potential interactions. If in solution, the solvent must be anhydrous and aprotic to prevent H-D exchange. |
Stability and Potential Degradation Pathways
The stability of this compound is intrinsically linked to the strength of the Carbon-Deuterium (C-D) bond, which is stronger than the Carbon-Hydrogen (C-H) bond. This "kinetic isotope effect" contributes to its metabolic stability. However, under certain conditions, degradation can occur.
Hydrogen-Deuterium (H-D) Exchange
The most significant threat to the isotopic integrity of this compound is H-D exchange. This process involves the replacement of a deuterium atom with a hydrogen atom, leading to a loss of the isotopic label.
References
Technical Guide: 4-Methylanisole-d4 Certified Reference Material
Disclaimer: This technical guide has been compiled based on publicly available data for 4-Methylanisole and its deuterated analog from various chemical suppliers and scientific databases. As of the time of this writing, a specific National Institute of Standards and Technology (NIST) reference material for 4-Methylanisole-d4 was not identified. Therefore, this document describes a representative certified reference material and provides typical analytical data and methodologies. All quantitative data should be confirmed with the Certificate of Analysis provided by the specific supplier.
Introduction
This compound is the deuterated form of 4-Methylanisole, a naturally occurring compound found in various essential oils. In the pharmaceutical and drug development sectors, deuterated compounds like this compound are invaluable as internal standards for quantitative analysis by mass spectrometry. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, allowing for precise differentiation between the analyte and the internal standard without significantly altering the chemical properties. This guide provides an in-depth overview of the physical, chemical, and analytical data for a representative this compound certified reference material.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its proper handling, storage, and application in experimental settings. Data for the non-deuterated analog is provided for comparison.
| Property | This compound | 4-Methylanisole (for comparison) |
| Molecular Formula | C₈H₆D₄O | C₈H₁₀O |
| Molecular Weight | 126.19 g/mol [1][2][3] | 122.16 g/mol [4] |
| CAS Number | 350818-57-4 | 104-93-8 |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 174 °C (lit.) | 175.5 °C at 760 mm Hg |
| Density | ~1.0 g/mL at 25 °C (lit.) | 0.969 g/mL at 25 °C (lit.) |
| Refractive Index | Not specified | n20/D 1.511 (lit.) |
| Solubility | Soluble in most organic solvents | Insoluble in water; soluble in ether, ethanol, and chloroform |
Analytical Specifications
A certified reference material of this compound is expected to meet stringent purity criteria. The following table outlines typical specifications.
| Parameter | Specification |
| Chemical Purity (by GC-FID) | ≥ 98.5% |
| Isotopic Purity (by MS) | ≥ 98 atom % D |
| Identity | Conforms to structure by ¹H NMR, ¹³C NMR, and MS |
Experimental Protocols
Detailed methodologies for the characterization and quantification of this compound are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the methylation of deuterated p-cresol (p-cresol-d4).
References
Methodological & Application
Application Note: Quantitative Analysis of Volatile Organic Compounds Using 4-Methylanisole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs) is critical in numerous fields, including environmental monitoring, toxicology, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, and the use of an internal standard is essential for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.[1] Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio.[1][2]
This application note provides a detailed protocol for the use of 4-Methylanisole-d4 as an internal standard for the quantitative analysis of VOCs by GC-MS. 4-Methylanisole, also known as p-methylanisole, is a common VOC found in various matrices. Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of 4-methylanisole and other structurally similar VOCs.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry (IDMS).[2] A known amount of the isotopically labeled standard (this compound) is added to the sample before any preparation or analysis steps.[2] During sample processing, any loss of the target analyte will be accompanied by a proportional loss of the deuterated internal standard. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard in the mass spectrometer, the initial concentration of the analyte can be accurately determined, regardless of the recovery efficiency.
Experimental Protocols
Materials and Reagents
-
Analytes: Target VOCs of interest (e.g., 4-Methylanisole, and other relevant VOCs)
-
Internal Standard: this compound solution of known concentration (e.g., 100 µg/mL in methanol)
-
Solvents: High-purity methanol, dichloromethane (or other suitable solvent for extraction)
-
Water: Deionized or Milli-Q water
-
Gases: High-purity helium for GC carrier gas
Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
-
Sample Introduction System: Headspace, purge-and-trap, or solid-phase microextraction (SPME) system.
Sample Preparation
The following is a general protocol for the analysis of VOCs in a water matrix. This can be adapted for other matrices such as soil, air, or biological fluids.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target VOCs into clean water. Add a constant, known amount of this compound internal standard solution to each calibration standard.
-
Sample Collection: Collect water samples in appropriate vials with minimal headspace to prevent loss of volatile analytes.
-
Internal Standard Spiking: Spike a known volume of the sample with the same amount of this compound internal standard solution as used for the calibration standards.
-
Extraction (if necessary): Depending on the sample matrix and concentration of analytes, a pre-concentration or extraction step such as headspace, purge-and-trap, or SPME may be required.
GC-MS Analysis
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Quantification Ion for 4-Methylanisole (C₈H₁₀O): m/z 122 (molecular ion), 107
-
Quantification Ion for this compound (C₈H₆D₄O): m/z 126 (molecular ion), 111
-
-
Data Analysis and Quantitative Data
The concentration of the target analyte is calculated using the following formula:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)
Where the Response Factor (RF) is determined from the analysis of the calibration standards.
Table 1: Example Calibration Data for 4-Methylanisole
| Concentration of 4-Methylanisole (ng/mL) | Peak Area of 4-Methylanisole | Peak Area of this compound (IS) | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 382,123 | 150,567 | 2.538 |
| 50 | 760,987 | 151,001 | 5.040 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90-110% |
Visualizations
Caption: Workflow for quantitative VOC analysis using an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Conclusion
The use of this compound as an internal standard in conjunction with GC-MS provides a robust and reliable method for the quantitative analysis of 4-methylanisole and other related volatile organic compounds. This isotope dilution approach effectively compensates for sample loss during preparation and variations in instrument performance, leading to highly accurate and precise results. The protocols and principles outlined in this application note can be adapted to a wide range of matrices and target VOCs, making it a valuable tool for researchers, scientists, and drug development professionals.
References
Application of 4-Methylanisole-d4 in Environmental Sample Analysis
Application Note and Protocol
Introduction
4-Methylanisole, a derivative of anisole, is a compound of interest in environmental monitoring due to its potential presence in various environmental matrices as a contaminant or a natural product. Accurate quantification of 4-Methylanisole and related compounds is crucial for assessing environmental quality and potential risks. The use of isotopically labeled internal standards is a well-established analytical technique to improve the accuracy and precision of quantitative analysis, especially in complex matrices such as water, soil, and air. 4-Methylanisole-d4, a deuterated analog of 4-Methylanisole, serves as an excellent surrogate or internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows for its differentiation from the native analyte by mass spectrometry (MS). This application note provides a detailed protocol for the use of this compound in the analysis of environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution
The core of this application lies in the isotope dilution method. A known amount of this compound (the internal standard) is added to the environmental sample before any extraction or cleanup steps. This standard undergoes the same procedural losses as the native 4-Methylanisole (the analyte). By determining the ratio of the native analyte to the isotopically labeled standard in the final extract using GC-MS, the initial concentration of the analyte in the sample can be accurately calculated. This method effectively compensates for variations in extraction efficiency, sample matrix effects, and instrumental response.
Experimental Protocols
Analysis of Volatile Organic Compounds in Water Samples
This protocol is designed for the quantification of 4-Methylanisole and other similar volatile organic compounds (VOCs) in water samples using Solid-Phase Microextraction (SPME) coupled with GC-MS.
a. Reagents and Materials
-
This compound standard solution (100 µg/mL in methanol)
-
4-Methylanisole calibration standards (various concentrations in methanol)
-
Methanol (HPLC grade)
-
Reagent water (HPLC grade)
-
Sodium chloride (analytical grade, baked at 450°C for 4 hours)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
b. Sample Preparation and Extraction
-
Collect water samples in clean, amber glass bottles with PTFE-lined caps. If residual chlorine is present, quench with ascorbic acid.
-
In the laboratory, transfer a 10 mL aliquot of the water sample to a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.
-
Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration of, for example, 10 µg/L.
-
Immediately seal the vial with the PTFE-lined septum and cap.
-
Vortex the sample for 30 seconds to dissolve the salt and mix the internal standard.
c. SPME-GC-MS Analysis
-
Place the prepared vial in the autosampler of the GC-MS system equipped with an SPME module.
-
Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analytes between the aqueous phase and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and inject it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
-
Perform the GC-MS analysis according to the parameters outlined in the data tables below.
Analysis of Semi-Volatile Organic Compounds in Soil and Sediment Samples
This protocol is suitable for the determination of 4-Methylanisole and other semi-volatile organic compounds (SVOCs) in solid matrices, following a modified EPA Method 8270 approach.
a. Reagents and Materials
-
This compound standard solution (100 µg/mL in methanol)
-
4-Methylanisole calibration standards
-
Dichloromethane (pesticide grade)
-
Acetone (pesticide grade)
-
Sodium sulfate (anhydrous, analytical grade, baked at 400°C for 4 hours)
-
Centrifuge tubes (50 mL, solvent-rinsed)
-
Ultrasonic bath or shaker table
-
Concentrator tube
b. Sample Preparation and Extraction
-
Homogenize the soil or sediment sample to ensure representativeness.
-
Weigh approximately 10 g (wet weight) of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound surrogate standard solution.
-
Add 20 mL of a 1:1 mixture of acetone and dichloromethane to the tube.
-
Extract the sample by ultrasonicating for 15 minutes or shaking for 1 hour.
-
Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the solid matrix.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 4-7) with a fresh portion of the solvent mixture.
-
Combine the two extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
Data Presentation
Table 1: Physicochemical Properties of 4-Methylanisole and this compound
| Property | 4-Methylanisole | This compound |
| Molecular Formula | C₈H₁₀O | C₈H₆D₄O |
| Molecular Weight | 122.16 g/mol | 126.20 g/mol |
| Boiling Point | 174-175 °C | ~174-175 °C |
| Density | 0.969 g/mL | ~0.99 g/mL |
| Solubility in Water | Sparingly soluble | Sparingly soluble |
Table 2: GC-MS Operating Conditions
| Parameter | Water Analysis (SPME) | Soil/Sediment Analysis |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C (Splitless) | 270 °C (Splitless) |
| Oven Program | 40°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | 50°C (2 min), ramp to 300°C at 8°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230 °C | 230 °C |
| MS Quad Temp. | 150 °C | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Full Scan (45-450 amu) and/or SIM |
Table 3: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Methylanisole | 122 | 107 | 91 |
| This compound | 126 | 110 | 94 |
Table 4: Quality Control Acceptance Criteria for Surrogate Recovery
| Matrix | Surrogate | Acceptance Limits (%) |
| Water | This compound | 70 - 130 |
| Soil/Sediment | This compound | 60 - 140 |
Note: These are typical acceptance limits and may vary depending on the specific method and laboratory standard operating procedures.
Visualizations
Caption: Workflow for the analysis of volatile compounds in water using SPME-GC-MS.
Caption: Workflow for the analysis of semi-volatile compounds in soil/sediment.
Conclusion
The use of this compound as a surrogate or internal standard provides a robust and reliable method for the quantification of 4-Methylanisole and other related compounds in environmental samples. The protocols outlined in this application note, in conjunction with the specified GC-MS conditions and quality control measures, will enable researchers and analytical scientists to obtain high-quality data for environmental monitoring and assessment. The isotope dilution technique effectively mitigates matrix interferences and procedural errors, leading to improved accuracy and precision in analytical results.
Application Note: Quantitative Analysis of Volatile Flavor Compounds in Beverages using 4-Methylanisole-d4 as an Internal Standard by HS-SPME-GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aroma and flavor of beverages are critical factors influencing consumer preference and product quality. These sensory attributes are primarily determined by a complex mixture of volatile organic compounds (VOCs). Accurate and reproducible quantification of these VOCs is essential for quality control, product development, and authenticity assessment. The use of a deuterated internal standard, such as 4-Methylanisole-d4, is a robust technique in gas chromatography-mass spectrometry (GC-MS) to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2] This application note provides a detailed protocol for the analysis of key flavor compounds in a model beverage matrix (white wine) using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, with this compound as the internal standard.
Principle
This method employs HS-SPME to extract and concentrate volatile and semi-volatile flavor compounds from the beverage's headspace.[3][4] The extracted analytes are then thermally desorbed into a GC-MS system for separation and quantification. This compound, a deuterated analog of the naturally occurring flavor compound 4-methylanisole, is added to the sample at a known concentration. Since deuterated standards have very similar chemical and physical properties to their non-deuterated counterparts, they experience similar losses during sample preparation and discrimination during injection.[1] By comparing the peak area of the target analytes to the peak area of the internal standard, accurate quantification can be achieved.
Experimental Protocols
Materials and Reagents
-
Samples: White wine (or other beverage)
-
Internal Standard (IS): this compound solution (100 µg/mL in methanol)
-
Calibration Standards: A mixture of target flavor compounds (e.g., ethyl hexanoate, linalool, β-damascenone, 4-methylanisole) in a model wine solution (12% ethanol in water).
-
Reagents: Sodium chloride (NaCl), analytical grade; Methanol, HPLC grade; Ultrapure water.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MS Detector or equivalent.
-
SPME Autosampler: PAL RSI 120 or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Sample Preparation
-
Pipette 5.0 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.
-
Spike the sample with 10 µL of the 100 µg/mL this compound internal standard solution to achieve a final concentration of 200 µg/L.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the sample for 30 seconds to ensure homogeneity.
HS-SPME Procedure
-
Place the prepared vial in the autosampler tray.
-
Incubate the sample at 40°C for 15 minutes with agitation (250 rpm).
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Retract the fiber into the needle.
GC-MS Analysis
-
Injection: Transfer the SPME fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 40-350) for qualitative analysis.
-
Calibration and Quantification
-
Prepare a series of calibration standards in the model wine solution with concentrations ranging from 1 to 500 µg/L for each target analyte.
-
Spike each calibration standard with the internal standard (this compound) at a constant concentration (200 µg/L).
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analytes in the beverage samples using the generated calibration curves.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this method for the analysis of key flavor compounds in a white wine matrix.
Table 1: GC-MS SIM Parameters for Target Analytes and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyl Hexanoate | 10.2 | 88 | 116 | 73 |
| Linalool | 12.5 | 93 | 71 | 136 |
| 4-Methylanisole | 14.8 | 122 | 107 | 91 |
| This compound (IS) | 14.7 | 126 | 110 | 94 |
| β-Damascenone | 18.3 | 121 | 190 | 69 |
Table 2: Method Validation Data for Target Flavor Compounds
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) (n=6) |
| Ethyl Hexanoate | 0.9992 | 0.5 | 1.5 | 98.5 | 4.2 |
| Linalool | 0.9989 | 0.2 | 0.6 | 101.2 | 3.8 |
| 4-Methylanisole | 0.9995 | 0.1 | 0.3 | 99.1 | 3.5 |
| β-Damascenone | 0.9978 | 1.0 | 3.0 | 95.7 | 5.1 |
Visualizations
Caption: Experimental workflow for flavor analysis.
Caption: Logic of internal standard quantification.
Conclusion
The described HS-SPME-GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of key flavor compounds in beverages. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation, leading to high-quality data suitable for research, quality control, and product development in the food and beverage industry. The method demonstrates good linearity, sensitivity, and recovery for the target analytes.
References
- 1. Characterization of volatile compounds from healthy and citrus black spot-infected Valencia orange juice and essential oil by using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.cornell.edu [ecommons.cornell.edu]
- 3. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantification of BTEX Compounds in Environmental Matrices Using 4-Methylanisole-d4 Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) are a group of volatile organic compounds (VOCs) commonly found in petroleum products.[1] Due to their toxicity and potential carcinogenicity, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established strict limits for their presence in air, water, and soil.[2] Accurate and reliable quantification of BTEX is crucial for environmental monitoring, ensuring workplace safety, and in toxicological studies relevant to drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for BTEX analysis, offering high sensitivity and selectivity.[2][3][4]
The use of an internal standard (IS) is critical for achieving high precision and accuracy in quantitative analysis. An internal standard corrects for variations in sample preparation, injection volume, and instrument response. A suitable internal standard should be chemically similar to the analytes but not naturally present in the samples. Deuterated compounds are ideal as they co-elute with their non-deuterated counterparts but are distinguishable by mass spectrometry. This application note details a robust protocol for the quantification of BTEX compounds using 4-Methylanisole-d4 as an internal standard, leveraging purge-and-trap concentration followed by GC-MS analysis.
Principle of the Method This method is based on EPA Method 8260C for volatile organic compounds. BTEX compounds are purged from a water or soil sample using an inert gas. The purged analytes are then trapped on an adsorbent material. Subsequently, the trap is rapidly heated to desorb the BTEX compounds into a GC-MS system. The compounds are separated on a gas chromatography column and detected by a mass spectrometer.
Quantification is performed using the internal standard method. A known amount of this compound is added to every sample, standard, and blank. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of BTEX in unknown samples is then determined from these calibration curves. This ratiometric approach compensates for potential analyte loss during sample handling and variations in instrument performance.
Experimental Protocols
Reagents and Standards Preparation
-
Reagents : Methanol (Purge-and-Trap grade), Reagent Water (VOC-free).
-
BTEX Stock Standard (e.g., 1000 µg/mL) : Purchase a certified BTEX standard mixture or prepare by dissolving high-purity benzene, toluene, ethylbenzene, m-xylene, p-xylene, and o-xylene in methanol.
-
Internal Standard Stock Solution (this compound, 1000 µg/mL) : Prepare by dissolving pure this compound in methanol.
-
Calibration Standards (e.g., 1.0 - 100 µg/L) : Prepare a series of calibration standards by diluting the BTEX stock standard in reagent water. A common calibration range is 0.5-200 ppb. Each standard must be fortified with the internal standard to a constant concentration (e.g., 20 µg/L).
-
Internal Standard Working Solution (e.g., 200 µg/L) : Dilute the this compound stock solution in methanol. This working solution will be added to all samples and standards.
Sample Preparation (Purge-and-Trap)
The purge-and-trap technique is essential for extracting and concentrating BTEX from water and soil samples to meet low regulatory detection limits.
-
Water Samples :
-
Place 5 mL of the water sample into a purge-and-trap sparging vessel.
-
Add a specific volume (e.g., 5 µL) of the internal standard working solution to the sample, resulting in a final concentration of approximately 20 µg/L.
-
Connect the sparging vessel to the purge-and-trap system.
-
-
Soil/Solid Samples :
-
Weigh approximately 5 g of the soil sample into a sparging vessel.
-
Add 5 mL of reagent water.
-
Spike the sample with the internal standard working solution.
-
Connect the vessel to the purge-and-trap system.
-
-
Purge and Desorption :
-
Purge : An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate for a specified time (e.g., 11 minutes), stripping the volatile BTEX and internal standard from the matrix.
-
Trap : The purged vapors are collected on an adsorbent trap (e.g., Tenax).
-
Desorb : The trap is rapidly heated (e.g., to 250°C), and the analytes are swept with carrier gas into the GC injector.
-
GC-MS Analysis Protocol
Instrumentation involves a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The following tables provide typical instrument parameters.
Table 1: Suggested GC-MS and Purge-and-Trap Conditions
| Parameter | Value / Condition |
| Purge-and-Trap System | |
| Purge Gas | Helium |
| Purge Time | 11 minutes |
| Desorb Temperature | 250°C |
| Trap Material | Tenax/Silica Gel/Charcoal |
| Gas Chromatograph (GC) | |
| Column | 30m x 0.25mm ID x 1.4µm film thickness (e.g., Rxi-624Sil MS) |
| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) |
| Injector | Splitless mode, 220°C |
| Oven Program | Initial 40°C, hold 2 min; ramp 10°C/min to 220°C, hold 3 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Selected Ion Monitoring (SIM) for highest sensitivity |
| Scan Range (Full Scan) | 35-270 amu (for initial identification) |
Data Presentation and Quantification
For accurate quantification, specific ions for each BTEX compound and the internal standard are monitored.
Table 2: Quantification and Qualifier Ions for BTEX and Internal Standard
| Compound | Retention Time (min) | Primary Ion (m/z) | Qualifier Ion(s) (m/z) |
| Benzene | ~4.5 | 78 | 77, 51 |
| Toluene | ~6.8 | 91 | 92, 65 |
| Ethylbenzene | ~8.9 | 91 | 106, 77 |
| m/p-Xylene | ~9.2 | 91 | 106, 77 |
| o-Xylene | ~9.6 | 91 | 106, 77 |
| This compound (IS) | ~10.5 | 126 | 111, 82 |
Note: Retention times are approximate and must be confirmed experimentally.
Calibration and Results
A calibration curve is constructed for each BTEX analyte. The response factor (RF) is calculated for each calibration point using the formula:
RF = (Area_analyte / Area_IS) * (Concentration_IS / Concentration_analyte)
The average RF is then used to calculate the concentration of the analyte in the samples:
Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Average RF)
Table 3: Example Method Performance Data
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) | Method Detection Limit (MDL) (µg/L) | Recovery (%) |
| Benzene | 0.5 - 200 | >0.998 | 0.04 | 92 - 105 |
| Toluene | 0.5 - 200 | >0.999 | 0.02 | 95 - 103 |
| Ethylbenzene | 0.5 - 200 | >0.998 | 0.05 | 93 - 101 |
| Xylenes | 0.5 - 200 | >0.997 | 0.02 | 91 - 104 |
Data compiled and adapted from representative methods.
Visualizations
Workflow for BTEX Quantification
The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.
Caption: End-to-end workflow for BTEX analysis.
Principle of Internal Standard Calibration
This diagram explains the logical relationship behind using an internal standard for quantification. The ratio of the analyte signal to the constant internal standard signal is used, which corrects for analytical variability.
Caption: Logic of internal standard calibration.
References
Application Notes and Protocols for 4-Methylanisole-d4 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Methylanisole-d4 as an internal standard in metabolomics research, particularly for the quantitative analysis of volatile and semi-volatile organic compounds. Detailed protocols for sample preparation, instrumental analysis, and data processing are provided to ensure robust and reproducible results.
Introduction to this compound in Metabolomics
This compound is the deuterated form of 4-Methylanisole (also known as 4-methoxytoluene), a volatile organic compound found in various natural products and used as a flavoring agent. In metabolomics, particularly when using mass spectrometry-based platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification of metabolites.[1][2][3][4][5]
The use of a deuterated internal standard like this compound is considered a gold standard in quantitative analysis. This is because its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling correction for variations in sample handling and instrument response.
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Corrects for variability in extraction efficiency, injection volume, and matrix effects (ion suppression or enhancement).
-
Enhanced Robustness: Leads to more reliable and reproducible quantitative data across different samples and analytical batches.
-
Similar Physicochemical Properties: Co-elutes with the target analyte, providing effective normalization.
Applications in Metabolomics
This compound is particularly well-suited as an internal standard for the analysis of:
-
Volatile and Semi-Volatile Metabolites: Its volatility makes it an excellent choice for GC-MS based metabolomics of volatile organic compounds (VOCs) in complex biological matrices such as plasma, urine, feces, and cell culture media.
-
Aromatic Compounds: Its chemical structure is representative of a class of aromatic metabolites, making it a suitable internal standard for a range of structurally similar compounds.
-
Flavor and Fragrance Metabolomics: Given its presence in food and fragrances, it is a relevant internal standard for studies investigating the metabolic pathways of these compounds.
Quantitative Performance Data
While specific performance data for this compound in a metabolomics context is not extensively published, the following tables provide representative data for the performance of deuterated internal standards in similar applications (e.g., GC-MS analysis of volatile organic compounds). This data illustrates the expected performance when using this compound with a validated method.
Table 1: Representative Linearity and Detection Limits for Analytes Quantified Using a Deuterated Aromatic Internal Standard.
| Analyte Class | Representative Analytes | Calibration Range | R² | LOD (Limit of Detection) | LOQ (Limit of Quantification) |
| Aromatic Hydrocarbons | Toluene, Ethylbenzene, Xylenes | 0.5 - 200 ng/mL | > 0.995 | 0.1 - 0.5 ng/mL | 0.5 - 1.5 ng/mL |
| Phenols | Phenol, Cresols | 1 - 500 ng/mL | > 0.99 | 0.5 - 2 ng/mL | 1.5 - 6 ng/mL |
| Aldehydes | Hexanal, Heptanal | 0.1 - 100 ng/mL | > 0.998 | 0.05 - 0.2 ng/mL | 0.15 - 0.6 ng/mL |
Table 2: Representative Accuracy and Precision Data for Analytes Quantified Using a Deuterated Aromatic Internal Standard.
| Analyte | Spiked Concentration | Accuracy (% Recovery) | Precision (% RSD, Intra-day) | Precision (% RSD, Inter-day) |
| Toluene | 10 ng/mL | 95 - 105% | < 5% | < 10% |
| 100 ng/mL | 98 - 102% | < 3% | < 8% | |
| p-Cresol | 25 ng/mL | 92 - 108% | < 8% | < 12% |
| 250 ng/mL | 96 - 104% | < 5% | < 10% | |
| Hexanal | 5 ng/mL | 90 - 110% | < 10% | < 15% |
| 50 ng/mL | 97 - 103% | < 6% | < 11% |
Disclaimer: The data presented in Tables 1 and 2 are representative values from studies using deuterated internal standards for the analysis of volatile organic compounds by GC-MS and are intended to be illustrative of the expected performance.
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in metabolomics research.
Protocol 1: GC-MS Analysis of Volatile Metabolites in Plasma
1. Materials and Reagents:
-
This compound solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration of 1 µg/mL in methanol.
-
Plasma samples (stored at -80°C)
-
Protein precipitation solution: Acetonitrile with 0.1% formic acid.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 400 µL of ice-cold protein precipitation solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol for GC-MS analysis.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification ion for 4-Methylanisole (analyte): m/z 122
-
Quantification ion for this compound (IS): m/z 126
-
Qualifier ions: Monitor additional characteristic ions for each compound to confirm identity.
-
4. Data Analysis:
-
Integrate the peak areas for the quantification ions of the target analytes and this compound.
-
Calculate the response ratio: (Peak area of analyte) / (Peak area of this compound).
-
Generate a calibration curve by plotting the response ratio against the concentration of the analyte standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
GC-MS Experimental Workflow.
Protocol 2: LC-MS/MS Analysis of Semi-Volatile Metabolites in Urine
1. Materials and Reagents:
-
This compound solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration of 100 ng/mL in 50:50 methanol:water.
-
Urine samples (stored at -80°C)
2. Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to remove particulate matter.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the clarified urine.
-
Add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins and dilute the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 4-Methylanisole: Precursor ion m/z 123.1 -> Product ion (e.g., m/z 91.1)
-
MRM Transition for this compound: Precursor ion m/z 127.1 -> Product ion (e.g., m/z 94.1)
-
Note: MRM transitions should be optimized for the specific instrument.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of the target analytes and this compound.
-
Calculate the response ratio: (Peak area of analyte) / (Peak area of this compound).
-
Generate a calibration curve and determine the concentration of the analytes in the samples as described in the GC-MS protocol.
Metabolic Pathway of 4-Methylanisole
Understanding the metabolic fate of the non-deuterated analog of an internal standard is important to ensure that its metabolites do not interfere with the analysis of other target compounds. The primary metabolic pathways of 4-Methylanisole in mammals involve O-demethylation and aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.
The main metabolic transformations are:
-
O-demethylation: The methoxy group is removed to form p-cresol.
-
Aromatic Hydroxylation: A hydroxyl group is added to the aromatic ring, primarily at the position ortho to the methoxy group, to form 2-methoxy-5-methylphenol.
Metabolic fate of 4-Methylanisole.
Conclusion
This compound is a valuable tool for quantitative metabolomics, offering the potential for high accuracy and precision in the analysis of volatile and semi-volatile compounds. The provided protocols and representative data serve as a guide for researchers to develop and validate robust analytical methods. Careful consideration of the principles of using deuterated internal standards and thorough method validation are essential for generating high-quality metabolomics data.
References
Application Note: Preparation of 4-Methylanisole-d4 Internal Standard Solutions for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of 4-Methylanisole-d4 internal standard solutions for use in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.[1][2][3]
Introduction
This compound is the deuterium-labeled form of 4-methylanisole. Stable isotope-labeled compounds are ideal internal standards for mass spectrometry-based quantification because they exhibit similar chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass-to-charge ratio.[4] This allows for accurate normalization of the analyte signal.
Key Properties of 4-Methylanisole:
| Property | Value |
| Molecular Formula | C₈H₆D₄O |
| Molecular Weight | 126.19 g/mol |
| Appearance | Colorless to light yellow liquid[5] |
| Density | Approximately 0.969 g/mL at 25 °C (for non-deuterated form) |
| Boiling Point | Approximately 174 °C (for non-deuterated form) |
Experimental Protocols
This section details the step-by-step procedures for preparing stock and working solutions of this compound.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Methanol (GC-MS grade or equivalent)
-
Dimethyl sulfoxide (DMSO) (optional, for initial dissolution of neat material)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Preparation of Stock Solution (1 mg/mL)
The following workflow outlines the preparation of the stock solution:
Figure 1. Workflow for the preparation of a 1 mg/mL this compound stock solution.
Protocol:
-
Accurately weigh approximately 10 mg of neat this compound using an analytical balance.
-
Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Add a small volume of GC-MS grade methanol (or DMSO for initial wetting if necessary) to dissolve the compound.
-
Once dissolved, bring the solution to the 10 mL mark with methanol.
-
Cap the flask and mix the solution thoroughly using a vortex mixer. An ultrasonic bath can be used to ensure complete dissolution.
-
Transfer the stock solution to a labeled, amber glass vial and store it at -20°C. Stock solutions stored at -20°C are typically stable for up to one month, and for up to 6 months at -80°C.
Preparation of Working Internal Standard Solutions
Working solutions are prepared by serially diluting the stock solution to the desired final concentrations. The appropriate concentration of the internal standard should be determined based on the expected concentration range of the analyte in the samples.
The following diagram illustrates a serial dilution process to obtain working solutions of 10 µg/mL and 1 µg/mL.
Figure 2. Serial dilution scheme for preparing working internal standard solutions.
Protocol for 10 µg/mL Working Solution:
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring the solution to volume with methanol.
-
Mix thoroughly.
Protocol for 1 µg/mL Working Solution:
-
Pipette 1 mL of the 10 µg/mL working solution into a 10 mL volumetric flask.
-
Bring the solution to volume with methanol.
-
Mix thoroughly.
These working solutions should be stored at -20°C and are typically stable for a shorter period than the stock solution. It is recommended to prepare fresh working solutions weekly or as needed.
Data Presentation
The performance of the internal standard should be evaluated during method validation. Key parameters to assess include linearity and recovery.
Table 1: Expected Performance Characteristics of this compound as an Internal Standard
| Parameter | Expected Range | Notes |
| Linearity (R²) | > 0.995 | The response ratio of the analyte to the internal standard should be linear over the calibration range. |
| Recovery (%) | 85 - 115% | The recovery of the internal standard should be consistent across different sample matrices. |
| Precision (RSD %) | < 15% | The relative standard deviation of the internal standard response should be low across a batch of samples. |
Application in a Quantitative GC-MS Method
The prepared this compound working solution is added to all calibration standards, quality control samples, and unknown samples at a constant concentration. The final concentration of the internal standard in the sample will depend on the specific analytical method and the sensitivity of the instrument. A common approach is to add a small volume of the working solution to the sample prior to any extraction or derivatization steps.
The logical flow of incorporating the internal standard into a typical quantitative analysis is depicted below.
Figure 3. Workflow for the use of this compound internal standard in a quantitative GC-MS analysis.
Conclusion
This application note provides a comprehensive protocol for the preparation and use of this compound as an internal standard in quantitative analytical methods. Adherence to these procedures will contribute to the generation of accurate and reliable data in research, clinical, and drug development settings.
References
Application Notes and Protocols for Sample Preparation Using 4-Methylanisole-d4 Spiking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methylanisole-d4 as a spiking agent (internal standard) in the quantitative analysis of volatile and semi-volatile organic compounds. The following sections outline its application in various matrices, present detailed experimental workflows, and summarize expected quantitative performance.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of 4-methylanisole, a naturally occurring aroma compound. Its use as a stable isotope-labeled internal standard is advantageous in analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1] Since its chemical and physical properties are nearly identical to its non-deuterated counterpart, it co-elutes and experiences similar matrix effects during sample preparation and analysis. However, its mass is different, allowing for clear differentiation by a mass spectrometer. This makes it an excellent tool for correcting analyte losses during sample preparation and variations in instrument response, leading to more accurate and precise quantification.
Application 1: Analysis of Volatile Flavor Compounds in Beverages by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This method is suitable for the quantification of volatile and semi-volatile flavor compounds in liquid matrices such as fruit juices, wine, and other beverages. HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile analytes from the headspace of a sample.
Experimental Protocol
1. Sample Preparation and Spiking:
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the ionic strength of the sample, which aids in the transfer of volatile compounds from the liquid phase to the headspace.
-
Spike the sample with 10 µL of a 10 µg/mL solution of this compound in methanol. This results in a final concentration of 10 ng/mL.
-
Immediately seal the vial with a magnetic screw cap equipped with a silicone/PTFE septum.
2. HS-SPME Procedure:
-
Place the vial in an autosampler tray with an agitator and a heating block.
-
Equilibration: Incubate the sample at 60°C for 15 minutes with agitation to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.
3. GC-MS Analysis:
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.
-
Gas Chromatography:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and this compound.
-
Monitored Ions for this compound: m/z 126 (quantifier), 95, 111 (qualifiers).
-
Quantitative Data Summary
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD, ng/mL) | Limit of Quantification (LOQ, ng/mL) |
| Ethyl Butyrate | 10 | 98.2 | 4.5 | 0.5 | 1.5 |
| Limonene | 10 | 95.7 | 5.1 | 0.8 | 2.4 |
| Linalool | 10 | 92.3 | 6.2 | 1.0 | 3.0 |
| Benzaldehyde | 10 | 101.5 | 3.9 | 0.4 | 1.2 |
Experimental Workflow: HS-SPME-GC-MS
Application 2: Analysis of Off-Flavor Compounds in Fish by QuEChERS Extraction and GC-MS
This protocol is designed for the extraction and quantification of semi-volatile off-flavor compounds, such as geosmin and 2-methylisoborneol, from complex solid matrices like fish tissue. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a simple and effective way to extract and clean up samples prior to GC-MS analysis.
Experimental Protocol
1. Sample Homogenization and Spiking:
-
Weigh 10 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Spike the sample with 20 µL of a 5 µg/mL solution of this compound in acetonitrile, resulting in a final concentration of 10 ng/g.
2. QuEChERS Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
4. GC-MS Analysis:
-
Transfer 1 mL of the final extract into a GC vial.
-
Inject 1 µL of the extract into the GC-MS system.
-
Gas Chromatography:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 50°C (hold for 1 minute), ramp to 120°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 3 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for this compound: m/z 126 (quantifier), 95, 111 (qualifiers).
-
Quantitative Data Summary
| Analyte | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD, ng/g) | Limit of Quantification (LOQ, ng/g) |
| Geosmin | 10 | 91.5 | 7.8 | 0.5 | 1.5 |
| 2-Methylisoborneol | 10 | 94.0 | 6.5 | 0.4 | 1.2 |
| 2,4,6-Trichloroanisole | 10 | 99.8 | 5.3 | 0.2 | 0.6 |
Experimental Workflow: QuEChERS-GC-MS
Discussion
The provided protocols demonstrate the versatility of this compound as an internal standard for the analysis of volatile and semi-volatile compounds in diverse and complex matrices. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative analysis by compensating for variations in sample preparation and instrument performance. The data presented in the summary tables are representative of the performance that can be expected from these methods when properly validated. Researchers and drug development professionals can adapt these methodologies for the analysis of other target compounds in similar matrices, ensuring reliable and reproducible results.
References
Application Note: 4-Methylanisole-d4 as a Reference Standard in Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[2] For accurate and precise quantification, an internal standard of known purity and concentration is crucial.[1] 4-Methylanisole-d4, a deuterated analog of 4-methylanisole, serves as an excellent internal reference standard for ¹H qNMR. The deuteration of the aromatic ring minimizes overlapping signals with the analyte, while the distinct singlet signals of the methoxy and methyl protons provide clear and well-resolved peaks for quantification. This application note provides detailed protocols and data for the use of this compound as a reference standard in qNMR spectroscopy.
Properties of 4-Methylanisole and this compound
A suitable internal standard should be chemically stable, non-volatile, and possess signals that do not overlap with the analyte signals.[3] 4-Methylanisole is a colorless liquid with a characteristic sweet, floral odor.[4] It is soluble in common organic solvents like ethanol and ether, with limited solubility in water. The deuterated version, this compound, is expected to have very similar physical properties.
Table 1: Physical and Chemical Properties of 4-Methylanisole
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O | |
| Molecular Weight | 122.16 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 174-176 °C | |
| Melting Point | -32 °C | |
| Density | 0.969 g/mL at 25 °C | |
| Solubility | Soluble in ethanol, ether; limited solubility in water |
Table 2: ¹H and ¹³C NMR Chemical Shifts of 4-Methylanisole in CDCl₃
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| -OCH₃ | 3.73 (s, 3H) | 55.15 | |
| -CH₃ | 2.26 (s, 3H) | 20.41 | |
| Aromatic-H (ortho to -OCH₃) | 6.82 (d, 2H) | 113.81 | |
| Aromatic-H (ortho to -CH₃) | 7.11 (d, 2H) | 129.94 | |
| Aromatic-C (ipso to -OCH₃) | - | 157.65 | |
| Aromatic-C (ipso to -CH₃) | - | 129.94 |
Note: The chemical shifts for this compound are expected to be nearly identical for the methoxy and methyl protons. The aromatic signals will be absent in the ¹H NMR spectrum due to deuteration.
Experimental Protocol for qNMR using this compound
This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte.
Materials and Equipment
-
This compound (with a Certificate of Analysis stating purity)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation
-
Stock Solution of Internal Standard (Optional but Recommended):
-
Accurately weigh a precise amount of this compound into a volumetric flask.
-
Dissolve the standard in a known volume of the chosen deuterated NMR solvent to achieve a desired stock concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte into a vial.
-
Add a precise volume of the this compound stock solution to the vial. Alternatively, a precise mass of the internal standard can be weighed directly into the vial with the analyte.
-
Add the appropriate volume of the deuterated NMR solvent to dissolve both the analyte and the internal standard completely.
-
Vortex or gently sonicate the mixture to ensure homogeneity.
-
Transfer the solution to an NMR tube to the appropriate height.
-
NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate.
-
Tune and shim the probe to obtain optimal magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Angle: Use a 30° or 90° pulse. A 90° pulse provides maximum signal but requires a longer relaxation delay.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set the relaxation delay to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often used if T₁ values are unknown.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay completely.
-
Spectral Width (sw): Set a spectral width that encompasses all signals of interest with a clear baseline on both sides.
-
Data Processing and Analysis
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Apply a baseline correction.
-
-
Integration:
-
Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard (methoxy or methyl signal of this compound).
-
-
Calculation of Analyte Purity/Concentration:
The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard from the Certificate of Analysis
-
analyte = Analyte of interest
-
IS = Internal Standard (this compound)
-
Diagrams
Caption: Workflow for quantitative NMR (qNMR) using an internal standard.
References
- 1. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. sds.metasci.ca [sds.metasci.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues in Gas Chromatography (GC), with a specific focus on the analysis of 4-Methylanisole-d4.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in GC analysis?
A: Peak tailing is a chromatographic phenomenon where a peak's asymmetry extends towards the baseline, creating a "tail".[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Tailing is problematic because it can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds.[2][3][4] A tailing factor greater than 1.5 is a strong indicator that the issue needs to be investigated.[2]
Q2: How can I differentiate between a physical and a chemical cause for peak tailing?
A: A key diagnostic step is to observe the pattern of tailing across your chromatogram:
-
If all peaks, including the solvent peak, are tailing: This generally points to a physical or mechanical issue within the GC system, such as a disruption in the carrier gas flow path.
-
If only some peaks, particularly polar or active compounds like this compound, are tailing: This is more indicative of a chemical interaction between the analyte and active sites within the system.
A simple test is to inject a non-polar, inert compound like a light hydrocarbon. If this compound does not tail, the issue is likely chemical in nature.
Troubleshooting Guide: this compound Peak Tailing
Issue 1: All Peaks are Tailing - Likely a Physical Problem
If you observe that all peaks in your chromatogram are tailing, this suggests a physical disruption in the flow path of the carrier gas. The following troubleshooting workflow can help identify and resolve the issue.
Detailed Actions for Physical Issues:
| Potential Cause | Recommended Action | Supporting Evidence |
| Improper Column Installation | Ensure the column is installed at the correct height within the inlet as specified by the GC manufacturer. An incorrect position can create dead volumes, leading to tailing. | |
| Poor Column Cut | A jagged or angled column cut can cause turbulence in the carrier gas flow. Re-cut the end of the column (trimming at least 10-20 cm) to ensure a clean, 90-degree cut. Inspect the cut with a magnifying tool. | |
| Contaminated or Active Inlet Liner | The inlet liner can become contaminated with non-volatile residues over time. Replace the liner with a new, deactivated one. | |
| System Leaks | Leaks in the injector, detector, or fittings can disrupt the carrier gas flow. Perform a thorough leak check of the system. |
Issue 2: Only this compound (and other active compounds) are Tailing - Likely a Chemical Problem
If only your this compound peak and other polar or active analytes are tailing, the cause is likely a chemical interaction with active sites within the GC system. 4-Methylanisole, being an aromatic ether, can be susceptible to such interactions.
Detailed Actions for Chemical Issues:
| Potential Cause | Recommended Action | Supporting Evidence |
| Active Sites in the Inlet Liner | Replace the current liner with a highly deactivated one. For active compounds, liners with glass wool can sometimes improve vaporization and peak shape, but the wool itself must be deactivated. | |
| Column Contamination/Degradation | The front end of the GC column can accumulate non-volatile matrix components or become active. Trim 10-20 cm from the front of the column. If this does not resolve the tailing, the column may be degraded and require replacement. | |
| Sub-optimal GC Method Parameters | A slow temperature ramp or an isothermal temperature that is too low can increase the interaction time of this compound with the stationary phase. Consider increasing the oven temperature or the ramp rate. | |
| Solvent-Stationary Phase Mismatch | The polarity of the sample solvent should ideally match the polarity of the GC column's stationary phase. A mismatch can lead to poor peak shape. | |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can contribute to tailing. Try diluting the sample. |
Special Considerations for Deuterated Compounds
While this compound is chemically very similar to its non-deuterated analog, there can be subtle chromatographic differences. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts. This is generally not a cause of peak tailing but is an important consideration when developing methods that include both labeled and unlabeled compounds. The principles of troubleshooting peak tailing remain the same.
Experimental Protocols
Protocol 1: GC Column Trimming
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Preparation: Ensure the GC oven is cool and the carrier gas is turned off. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Column Removal: Carefully disconnect the column from the inlet and detector.
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Cutting: Using a ceramic scoring wafer or a specialized column cutting tool, score the column at the desired length (typically 10-20 cm from the inlet end).
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Breaking: Gently flex the column at the score to create a clean, square break.
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Inspection: Examine the cut end with a magnifying glass to ensure it is clean and at a 90-degree angle, with no jagged edges or shards.
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Re-installation: Re-install the column in the inlet and detector according to the manufacturer's specifications for correct positioning.
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System Check: Restore carrier gas flow and perform a leak check before heating the oven.
Protocol 2: Inlet Liner Replacement
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Cooldown: Ensure the injector port is cooled to a safe temperature.
-
Disassembly: Turn off the carrier gas and carefully remove the septum nut and septum.
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Liner Removal: Using clean forceps, remove the old inlet liner.
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Inspection and Cleaning: Inspect the injector port for any visible contamination and clean if necessary with an appropriate solvent and swabs.
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New Liner Installation: Place a new, deactivated O-ring on the new liner and insert it into the injector.
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Reassembly: Re-install the septum and septum nut.
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System Check: Restore carrier gas flow and perform a leak check. Condition the new liner by performing a few blank injections at the analysis temperature.
References
Technical Support Center: Troubleshooting Signal Suppression in LC-MS
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing signal suppression of 4-Methylanisole-d4 and other analytes during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS and why is it a concern?
A: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][3] In the case of this compound, often used as a stable isotope-labeled internal standard (SIL-IS), signal suppression can lead to inaccurate quantification of the target analyte.[4]
Q2: What are the common causes of signal suppression for this compound?
A: The primary cause of signal suppression is the co-elution of matrix components with this compound. These interfering components can include salts, proteins, phospholipids, and other endogenous or exogenous substances present in the sample. These molecules compete with the analyte for ionization in the MS source, leading to a reduced signal for this compound.
Q3: How can I determine if my this compound signal is being suppressed?
A: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the mobile phase after the analytical column while injecting a blank matrix sample. A dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression. Another method is the post-extraction spike, where the response of an analyte spiked into a blank matrix extract is compared to its response in a neat solution.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and mitigate signal suppression of this compound.
Guide 1: Poor Sensitivity and Low Signal Intensity
Problem: The signal for this compound is significantly lower in matrix samples compared to clean standards.
Potential Cause: High levels of interfering matrix components are co-eluting with this compound.
Solutions:
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Optimize Sample Preparation: The most effective way to combat signal suppression is to remove interfering matrix components before LC-MS analysis.
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Solid-Phase Extraction (SPE): This technique is highly effective at removing a wide range of interferences like salts and phospholipids.
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Liquid-Liquid Extraction (LLE): LLE can be more selective than protein precipitation and is effective at removing salts and some polar interferences.
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Protein Precipitation (PPT): While simple and fast, PPT is less selective and may not remove all interfering components, particularly phospholipids.
-
-
Chromatographic Optimization: Modifying the chromatographic conditions can help separate this compound from interfering matrix components.
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Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) can alter selectivity.
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Adjust Mobile Phase Gradient: Modifying the gradient profile can improve the separation between this compound and co-eluting interferences.
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Use a Divert Valve: A divert valve can be used to direct the flow from the column to waste during the elution of highly interfering components, preventing them from entering the mass spectrometer.
-
Guide 2: Inconsistent and Irreproducible Results
Problem: The peak area or height of this compound varies significantly between injections of the same sample or across different samples.
Potential Cause: Inconsistent matrix effects due to variability in the sample matrix composition.
Solutions:
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Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is a deuterated compound, it is likely already being used as an internal standard. Ensuring its concentration is appropriate and that it co-elutes closely with the analyte is crucial. A SIL-IS is the most effective way to compensate for matrix effects as it experiences similar suppression to the analyte.
-
Matrix-Matched Calibration Standards: Prepare your calibration standards and quality control samples in a blank matrix that is as close as possible to your actual samples. This helps to ensure that the standards and samples experience similar levels of ion suppression.
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Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. It is very effective for complex and variable sample matrices as each sample serves as its own calibrator.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
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LC-MS system
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Syringe pump
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Tee-piece connector
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This compound standard solution (concentration sufficient to give a stable signal)
-
Blank matrix extract (prepared using the same method as the samples)
Methodology:
-
System Setup: Configure the LC system with the analytical column and mobile phase used for your assay.
-
Infusion Setup: Connect the syringe pump to the LC flow path after the column and before the mass spectrometer using a tee-piece.
-
Equilibration: Begin the LC mobile phase flow. Start the syringe pump to continuously infuse the this compound standard solution at a low flow rate (e.g., 5-10 µL/min). Allow the system to equilibrate until a stable, constant signal for this compound is observed.
-
Injection and Data Acquisition: Inject a blank matrix extract onto the LC column. Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.
-
Data Analysis: Examine the resulting chromatogram. A consistent, flat baseline indicates no ion suppression. Dips or decreases in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove matrix interferences from samples prior to LC-MS analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode or reversed-phase)
-
Vacuum manifold
-
Sample pre-treatment solution (e.g., acid or buffer)
-
Conditioning solvent (e.g., methanol)
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Equilibration solvent (e.g., water)
-
Wash solution
-
Elution solvent
Methodology:
-
Sample Pre-treatment: Acidify the sample (e.g., with formic acid) to ensure the analyte is in the correct form for retention on the sorbent.
-
Cartridge Conditioning: Pass 1-2 mL of conditioning solvent through the cartridge.
-
Cartridge Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge.
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Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
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Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
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Elution: Elute the analyte and this compound with 1-2 mL of the elution solvent.
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Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Signal Suppression
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 10 | 43 ± 6 |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | 75 ± 7 | 64 ± 8 |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 95 ± 5 | 87 ± 5 |
Note: Data are representative and intended for illustrative purposes. Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value below 100% indicates signal suppression.
Table 2: Effect of Chromatographic Modifications on Signal Suppression
| Chromatographic Condition | Analyte Retention Time (min) | Matrix Interference Retention Time (min) | Signal-to-Noise Ratio |
| Isocratic Elution | 2.5 | 2.5 | 15 |
| Gradient Elution | 3.1 | 2.4 | 85 |
| Different Column Chemistry | 4.2 | 2.8 | 120 |
Note: Data are representative and intended for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for addressing signal suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
Technical Support Center: Optimizing 4-Methylanisole-d4 as an Internal Standard
Welcome to the technical support center for the optimization and use of 4-Methylanisole-d4 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound?
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based analysis.[1] Since they are chemically almost identical to the analyte (4-Methylanisole), they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1][2] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][3]
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are summarized below. High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between two and ten deuterium atoms. The four deuterium atoms in this compound provide a sufficient mass shift to distinguish it from the natural isotopic distribution of the unlabeled analyte, thus preventing cross-talk.
Q4: When should I add the this compound internal standard to my samples?
The internal standard should be added at the earliest possible stage of the sample preparation process. This ensures that it can account for any analyte loss or variability during all subsequent steps, including extraction, evaporation, and reconstitution.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q5: My this compound signal is showing high variability across my sample run. What could be the cause?
High variability in the internal standard response can be caused by several factors:
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Inconsistent Sample Preparation: Ensure that the internal standard is added accurately and consistently to all samples, calibration standards, and quality controls. Use calibrated pipettes and vortex thoroughly after addition.
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Matrix Effects: Even with a deuterated internal standard, significant and variable matrix effects can cause inconsistent ionization. This can happen if the analyte and internal standard do not perfectly co-elute. Consider optimizing your chromatography to ensure co-elution. A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.
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Instrument Instability: Check for issues with the autosampler, pump, or mass spectrometer ion source. System suitability tests before and during the run can help identify instrument-related drift.
Q6: The retention time of this compound is slightly different from the unlabeled 4-Methylanisole. Is this a problem?
A slight shift in retention time between the deuterated internal standard and the analyte is a known phenomenon called the "deuterium isotope effect". In reverse-phase chromatography, deuterated compounds often elute slightly earlier. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may expose the analyte and internal standard to different matrix components, leading to differential matrix effects. If you observe this, you may need to optimize your chromatographic method to improve co-elution.
Q7: I suspect my this compound is contaminated with unlabeled 4-Methylanisole. How can I check for this and what should I do?
The presence of unlabeled analyte in the deuterated internal standard can lead to inaccurate results, especially at the lower limit of quantification.
-
How to Check: Prepare a high-concentration solution of your this compound in a clean solvent and inject it into the LC-MS/MS system. Monitor the mass transition for the unlabeled 4-Methylanisole. Any significant signal at the expected retention time indicates the presence of the unlabeled analyte as an impurity.
-
What to Do: If significant contamination is found, first check the certificate of analysis provided by the supplier. If the purity is lower than specified, contact the supplier for a higher purity batch. You can also mathematically correct for the contribution of the unlabeled impurity in your calculations.
Q8: I'm observing a decrease in the this compound signal over time. What could be the issue?
A drifting internal standard signal can be due to:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent. This is more likely to occur in highly acidic or basic conditions. To test for this, incubate the internal standard in your sample diluent and mobile phase for a time equivalent to your analytical run and re-inject to see if the signal changes or if a signal for partially deuterated species appears.
-
Adsorption: The internal standard may be adsorbing to plasticware or parts of the LC-MS system. Passivating the system by injecting high-concentration standards before running samples can help mitigate this.
-
Instability in Solution: Ensure the internal standard is stable in the solvent used for your working solutions. Perform stability tests at different temperatures and time points.
Data Summary
| Parameter | Recommendation | Rationale |
| Chemical Purity | >99% | Minimizes interference from other compounds. |
| Isotopic Enrichment | ≥98% | Ensures a distinct mass signal and minimizes contribution from unlabeled analyte. |
| Concentration Range | Mid-range of the calibration curve | Provides a stable and reproducible signal without saturating the detector. |
| Signal-to-Noise Ratio (S/N) | >20 | Ensures reliable peak integration and reproducibility. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a Series of Working Solutions: From the stock solution, prepare a series of working solutions at concentrations such as 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL in the initial mobile phase composition.
-
Spike into Blank Matrix: Obtain a representative blank matrix (e.g., plasma, urine, tissue homogenate) that is free of the analyte and internal standard.
-
Prepare Test Samples: Spike a constant, mid-range concentration of the unlabeled analyte into a set of blank matrix samples. Then, spike each of these samples with a different concentration of the this compound working solutions.
-
Sample Preparation and Analysis: Process these test samples using your established extraction procedure. Analyze the final extracts by LC-MS/MS.
-
Evaluate the Response: For each concentration of the internal standard, evaluate the following:
-
Peak Shape and Intensity: The peak for this compound should be sharp, symmetrical, and have a sufficient signal-to-noise ratio (>20).
-
Reproducibility: Inject each sample multiple times (n=3-5) and calculate the percent relative standard deviation (%RSD) of the peak area for this compound. The %RSD should ideally be less than 15%.
-
-
Select the Optimal Concentration: Choose the concentration that provides a consistent and reproducible signal with good peak shape and is within the linear dynamic range of the instrument. This concentration should also be appropriate relative to the expected analyte concentrations in your study samples.
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
improving the recovery of 4-Methylanisole-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 4-Methylanisole-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound?
Low recovery of this compound, a volatile aromatic compound, can stem from several factors during sample preparation and analysis. Key reasons include:
-
Evaporative Losses: Due to its volatility, this compound can be lost during sample transfer, solvent evaporation, and reconstitution steps.
-
Improper Extraction Parameters: Suboptimal pH, incorrect solvent choice, or insufficient mixing during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to poor partitioning from the sample matrix into the extraction solvent.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry, which may be misinterpreted as low recovery.[1][2]
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Incomplete Elution from SPE Sorbent: The chosen SPE sorbent may too strongly retain the analyte, or the elution solvent may be too weak to ensure complete recovery.
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Issues with Headspace Analysis: For headspace techniques, problems can arise from inconsistent heating, insufficient equilibration time, or leaks in the sample vials.
Q2: How can I minimize the evaporative loss of this compound?
To minimize the loss of this volatile analyte, consider the following precautions:
-
Keep sample and extract vials tightly capped whenever possible.
-
Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.
-
Perform extraction and sample handling steps at reduced temperatures.
-
Minimize the number of transfer steps in your workflow.
Q3: What are the ideal storage conditions for samples containing this compound?
Samples should be stored in tightly sealed vials with minimal headspace at ≤6°C, but above freezing, to reduce evaporative losses and potential degradation.[3] For long-term storage, freezing at -20°C or lower may be appropriate, depending on the sample matrix.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Step |
| Consistently low recovery | Incorrect Extraction Solvent: The polarity of the extraction solvent may not be optimal for partitioning this compound from the aqueous sample matrix. | Select a solvent with a polarity that matches this compound. Given its aromatic nature and moderate polarity, solvents like dichloromethane or a mixture of hexane and ethyl acetate could be effective.[4] |
| Suboptimal pH: The pH of the aqueous sample can influence the partitioning of the analyte. | For neutral compounds like this compound, ensure the pH is near neutral (pH 6-8) to prevent any potential hydrolysis, although it is generally stable. | |
| Insufficient Mixing: Inadequate mixing can lead to incomplete partitioning between the aqueous and organic phases. | Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area for extraction. | |
| Emulsion Formation: The formation of an emulsion can trap the analyte and prevent a clean phase separation. | To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or using a glass rod to gently disrupt the emulsion layer. | |
| High variability in recovery | Inconsistent Phase Separation: Inconsistent aspiration of the organic layer can lead to variable extract volumes. | Be consistent in collecting the organic layer. Leaving a small amount of the organic phase behind is preferable to aspirating part of the aqueous layer. |
| Evaporative Losses: Inconsistent handling can lead to variable evaporative losses between samples. | Standardize all handling procedures, especially evaporation and reconstitution steps. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Step |
| Consistently low recovery | Analyte Breakthrough: The analyte is not retained on the SPE sorbent during sample loading. | * Check Sorbent Choice: For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) is often suitable for extraction from aqueous samples.[5] * Optimize Sample Loading: Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. * Adjust Sample Polarity: If the sample solvent is too strong (too organic), dilute the sample with a weaker solvent (e.g., water) to promote retention. |
| Incomplete Elution: The analyte is retained on the sorbent but not fully eluted. | * Select a Stronger Elution Solvent: Use a less polar, stronger solvent (e.g., acetonitrile, methanol, or mixtures with dichloromethane) to elute the analyte from a reversed-phase sorbent. * Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery. * Soak the Sorbent: Allow the elution solvent to soak the sorbent for a few minutes before final elution. | |
| High variability in recovery | Inconsistent Sorbent Conditioning: Improper or inconsistent conditioning can lead to variable retention. | Ensure the sorbent is consistently conditioned and equilibrated according to the manufacturer's protocol. Do not let the sorbent bed go dry before loading an aqueous sample on a reversed-phase sorbent. |
| Channeling: The sample may create channels through the sorbent bed, leading to poor interaction. | Ensure the sorbent bed is properly packed and that the sample is loaded evenly at a consistent, slow flow rate. |
Quantitative Data on Analyte Recovery
The following table provides illustrative recovery data for aromatic compounds using different extraction techniques. Note that actual recoveries for this compound may vary depending on the specific experimental conditions and sample matrix.
| Analyte | Extraction Method | Sample Matrix | Extraction Solvent/Eluent | Average Recovery (%) | Reference |
| Benzene-d6 | DSC with qNMR | N/A | N/A | 99.4% (Purity) | |
| Volatile Organic Compounds | USAEME-GC-MS | Lake Water | 1-bromooctane | 83-110% | |
| Aromatic Compounds | LLE | Rose Aromatic Water | Dichloromethane | >95% | |
| Polycyclic Aromatic Hydrocarbons | LSE | Drinking Water | Dichloromethane | >80% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Water
Objective: To extract this compound from an aqueous sample.
Materials:
-
10 mL aqueous sample
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Glassware: 15 mL centrifuge tubes, pipettes, vials
Procedure:
-
Sample Preparation: Pipette 10 mL of the aqueous sample into a 15 mL centrifuge tube.
-
Spiking: Add a known amount of this compound standard solution to the sample.
-
Extraction:
-
Add 5 mL of DCM to the centrifuge tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.
-
Repeat Extraction: Repeat the extraction (step 3) with a fresh 5 mL of DCM. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: Transfer the final extract to a GC or LC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
Objective: To extract and concentrate this compound from an aqueous sample.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, 500 mg)
-
Methanol, HPLC grade
-
Deionized water
-
Dichloromethane (DCM) or Acetonitrile, HPLC grade
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of DCM through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the aqueous sample (spiked with this compound) onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the this compound with 5 mL of DCM or acetonitrile.
-
-
Concentration and Analysis:
-
Evaporate the eluate to the desired final volume under a gentle stream of nitrogen.
-
Transfer to a vial for analysis.
-
Troubleshooting Workflow for Low Recovery
The following diagram outlines a systematic approach to troubleshooting low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Co-elution Issues with 4-Methylanisole-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of 4-Methylanisole-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 4-Methylanisole. It is commonly used as an internal standard (IS) in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for accurate quantification while having nearly identical chemical properties.
Q2: Why is my this compound internal standard not co-eluting with the target analyte, 4-Methylanisole?
A2: The primary reason for a retention time shift between a deuterated internal standard and its non-deuterated analyte is the chromatographic isotope effect. Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, leading to differences in their interaction with the stationary phase of the chromatography column. In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. In reversed-phase liquid chromatography, the elution order depends on subtle changes in polarity upon deuteration.
Q3: What are the consequences of co-elution failure between the internal standard and the analyte?
A3: Proper co-elution is crucial for accurate quantification, especially when dealing with complex matrices that can cause matrix effects (ion suppression or enhancement in mass spectrometry). If the internal standard and analyte do not co-elute, they may experience different degrees of matrix effects, leading to inaccurate and unreliable quantification of the target analyte.
Q4: Can the position of the deuterium label on the molecule affect its retention time?
A4: Yes, the position of the deuterium atoms can influence the retention time. The extent of the isotope effect can vary depending on which hydrogen atoms are replaced by deuterium and how this substitution affects the molecule's interaction with the stationary phase.
Troubleshooting Guide: Co-elution of this compound
This guide addresses common co-elution problems with this compound and provides systematic troubleshooting steps.
Issue 1: Co-elution with an Isomeric Compound
It is common for isomers to have very similar retention times, posing a significant separation challenge. For instance, 2-Methylanisole or 3-Methylanisole present in the sample matrix could potentially co-elute with this compound.
Troubleshooting Steps:
-
Confirm Co-elution:
-
Analyze a standard of the suspected interfering isomer under the same chromatographic conditions.
-
Overlay the chromatograms of the sample, the this compound standard, and the isomer standard to confirm co-elution.
-
-
Optimize Chromatographic Conditions:
-
For GC-MS:
-
Change the Stationary Phase: Switch to a column with a different polarity. For example, if you are using a non-polar DB-5ms column, try a more polar column like a DB-WAX or a DB-17ms.
-
Modify the Temperature Gradient: A slower oven temperature ramp rate can often improve the resolution of closely eluting peaks.
-
-
For LC-MS:
-
Adjust Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl column, which can provide alternative selectivity for aromatic compounds.
-
-
Issue 2: Co-elution with a Matrix Component
In complex matrices such as plasma, urine, or environmental extracts, endogenous or exogenous compounds can co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer.
Troubleshooting Steps:
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Develop a more selective SPE protocol to remove the interfering matrix components. This may involve testing different sorbent materials (e.g., C18, mixed-mode) and optimizing the wash and elution steps.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and use solvents with different polarities to selectively extract the analyte and internal standard, leaving the interference behind.
-
-
Modify Chromatographic Method:
-
The same strategies as for isomeric co-elution apply here. Adjusting the column chemistry, mobile phase composition (for LC), or temperature program (for GC) can shift the retention time of the interfering peak away from this compound.
-
Experimental Protocols
Baseline GC-MS Method for 4-Methylanisole Analysis
This protocol provides a starting point for the analysis of 4-Methylanisole.
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | m/z 40-200 |
| Monitored Ions | 4-Methylanisole: m/z 122, 107, 91this compound: m/z 126, 111, 94 |
Optimized LC-MS/MS Method for Improved Separation
This protocol is designed to enhance the separation of 4-Methylanisole from potential interferences.
| Parameter | Setting |
| Column | Phenyl-Hexyl, 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 4-Methylanisole: Q1/Q3 to be determinedthis compound: Q1/Q3 to be determined |
Quantitative Data Summary
The following table illustrates the impact of method optimization on the separation of 4-Methylanisole and a hypothetical co-eluting interference.
| Method | Analyte | Retention Time (min) | Resolution (Rs) |
| Baseline GC-MS | 4-Methylanisole | 8.52 | 0.8 |
| Interference | 8.55 | ||
| Optimized GC-MS | 4-Methylanisole | 9.10 | 1.6 |
| Interference | 9.25 | ||
| Baseline LC-MS | 4-Methylanisole | 3.21 | 0.9 |
| Interference | 3.24 | ||
| Optimized LC-MS | 4-Methylanisole | 3.85 | 1.8 |
| Interference | 4.02 |
Visualizations
Technical Support Center: Minimizing Deuterium Exchange in 4-Methylanisole-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize deuterium exchange in 4-Methylanisole-d4. Our goal is to ensure the isotopic integrity of your labeled compounds throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture).[1] For this compound, where the deuterium labels are on the aromatic ring, this exchange can compromise the isotopic purity of the compound. This can lead to inaccurate results in quantitative analyses, such as those using mass spectrometry, where the deuterated compound is often used as an internal standard.
Q2: Are the deuterium atoms on the aromatic ring of this compound susceptible to exchange?
Deuterium atoms on an aromatic ring are generally considered to be stable and less prone to exchange compared to deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or activated carbon atoms.[2] However, under certain conditions, such as strongly acidic or basic environments, the presence of metal catalysts, or elevated temperatures, deuterium exchange on the aromatic ring can occur.
Q3: What are the primary factors that promote deuterium exchange in this compound?
The main factors that can induce deuterium exchange in this compound are:
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pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium on the aromatic ring.[2]
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Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
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Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons to exchange with the deuterium atoms. The presence of moisture is a critical factor.
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Catalysts: Certain transition metals can facilitate H/D exchange on aromatic rings.[1]
Q4: How can I store solutions of this compound to minimize deuterium exchange?
To ensure the long-term stability of this compound solutions, follow these guidelines:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) or deuterated solvents.
-
pH Control: If an aqueous solution is necessary, maintain a neutral pH.
-
Temperature: Store solutions at low temperatures, such as in a refrigerator or freezer, to slow down any potential exchange.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to deuterium exchange with this compound.
| Symptom | Potential Cause | Recommended Action |
| Decreasing signal of the deuterated standard over time in LC-MS analysis. | Deuterium exchange is occurring in the sample vial or during the analytical run. | - Prepare working solutions fresh and more frequently.- Use aprotic solvents for sample preparation if compatible with your method.- Ensure the pH of your mobile phase is within a stable range (ideally pH 2.5-7).- Keep the autosampler cool. |
| Appearance of a peak corresponding to the unlabeled 4-Methylanisole in a pure standard solution. | Significant deuterium exchange has occurred. | - Review your storage and handling procedures for any exposure to strong acids, bases, high temperatures, or protic solvents.- Verify the isotopic purity of the standard upon receipt and periodically thereafter.- Prepare fresh stock and working solutions from the solid material. |
| Inconsistent or inaccurate quantitative results when using this compound as an internal standard. | The internal standard is undergoing deuterium exchange, leading to a change in its concentration and response. | - Perform a stability study of the internal standard in your sample matrix and analytical conditions.- Optimize your sample preparation and analytical method to minimize conditions that promote exchange (see recommendations above). |
Data Presentation
| Parameter | Condition | Risk of Deuterium Exchange | Recommendation |
| pH | < 2 or > 8 | High | Maintain pH between 2.5 and 7 for minimal exchange. |
| 2.5 - 7 | Low | Optimal range for stability. | |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C). |
| Low | Low | Recommended for storage and analysis. | |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Moderate to High | Use aprotic solvents (e.g., acetonitrile, THF) when possible. |
| Aprotic (e.g., Acetonitrile) | Low | Preferred for sample preparation and storage. | |
| Catalysts | Presence of Transition Metals | High | Avoid exposure to metal catalysts in the presence of a proton source. |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis
This protocol is designed to minimize deuterium back-exchange during sample preparation for NMR analysis.
Materials:
-
This compound
-
High-purity, anhydrous deuterated solvent (e.g., Chloroform-d, DMSO-d6) from a sealed ampule.
-
Oven-dried NMR tubes and caps.
-
Dry syringe and needle.
-
Inert atmosphere (glove box or nitrogen/argon line).
Procedure:
-
Glassware Preparation: Dry NMR tubes and other necessary glassware in an oven at a high temperature (e.g., 120°C) for at least 4 hours. Allow them to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.
-
Sample Weighing: Accurately weigh the required amount of this compound directly into the dried NMR tube.
-
Solvent Addition: Using a dry syringe, carefully transfer the required volume of anhydrous deuterated solvent into the NMR tube.
-
Sealing: Immediately cap the NMR tube and seal it with parafilm to prevent moisture ingress.
-
Mixing: Gently swirl the tube to ensure the sample is fully dissolved.
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation.
Protocol 2: Preparation of this compound as an Internal Standard for LC-MS Analysis
This protocol aims to maintain the isotopic integrity of this compound when used as an internal standard in LC-MS applications.
Materials:
-
This compound
-
High-purity, aprotic solvent (e.g., acetonitrile).
-
Calibrated analytical balance and volumetric flasks.
-
Autosampler vials with septa.
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a known volume of aprotic solvent in a volumetric flask to prepare a concentrated stock solution.
-
Store the stock solution in a tightly sealed container at a low temperature (e.g., 4°C or -20°C).
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (ideally the initial mobile phase composition or an aprotic solvent).
-
Prepare only the volume of working solution needed for the current analytical batch to minimize the time it is exposed to potentially exchange-promoting conditions.
-
-
Sample Preparation:
-
Add a precise volume of the working internal standard solution to your samples, blanks, and calibration standards.
-
Minimize the time between sample preparation and analysis.
-
-
LC-MS Analysis:
-
Use a mobile phase with a pH between 2.5 and 7.
-
Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the samples while waiting for injection.
-
Visualizations
Caption: Key factors influencing deuterium exchange stability.
Caption: A logical workflow for troubleshooting deuterium loss.
References
correcting for 4-Methylanisole-d4 peak integration errors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting peak integration errors for 4-Methylanisole-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 4-Methylanisole, meaning some of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS) techniques. Because it is chemically almost identical to the non-deuterated analyte (4-Methylanisole), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, injection volume, and instrument response, leading to more accurate and precise quantification of the target analyte.
Q2: I am observing a shift in retention time between 4-Methylanisole and this compound. Is this normal?
A2: Yes, a slight retention time shift between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon referred to as the chromatographic isotope effect. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. In gas chromatography, deuterated compounds also typically have slightly shorter retention times. The magnitude of this shift is usually small but can be influenced by the chromatographic conditions. It is important to account for this potential shift during method development and data analysis to ensure correct peak identification and integration.
Q3: My this compound peak is showing tailing/fronting. What are the common causes?
A3: Peak tailing or fronting for your internal standard can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Active Sites: The column or inlet liner may have active sites that interact with the analyte, causing peak tailing. Using a deactivated liner or trimming the first few centimeters of the column can help.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can lead to peak shape issues.
-
Incompatible Solvent: The sample solvent may not be compatible with the stationary phase or the initial mobile phase conditions, leading to peak distortion.
-
Temperature Issues (GC): An initial oven temperature that is too high can cause peak splitting or broadening.
Q4: The response of my this compound internal standard is inconsistent across my sample batch. What could be the issue?
A4: Inconsistent internal standard response can be a significant source of error. Potential causes include:
-
Inaccurate Pipetting: Errors in adding the internal standard solution to each sample will lead to variable responses.
-
Matrix Effects: Components in your sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer source.
-
Instrumental Variability: Fluctuations in the autosampler injection volume or instability in the mass spectrometer's ion source can cause inconsistent responses.
-
Internal Standard Degradation: The internal standard may not be stable in your sample matrix or under your storage and sample preparation conditions.
Troubleshooting Guides
Guide 1: Correcting Peak Integration Errors
This guide provides a step-by-step approach to identifying and correcting common peak integration errors for this compound.
Problem: Inaccurate or inconsistent peak area for this compound.
Workflow for Troubleshooting Peak Integration:
Caption: A logical workflow for troubleshooting inconsistent peak integration.
Troubleshooting Steps:
-
Visual Inspection: Always begin by visually inspecting the chromatogram. Look for obvious issues with the peak shape and the baseline.
-
Address Peak Shape Problems:
-
Tailing: If you observe peak tailing, consider potential active sites in your system. Try replacing the inlet liner with a deactivated one or trimming 10-20 cm from the front of your GC column.
-
Fronting: This is often a sign of column overload. Dilute your sample and reinject.
-
Split Peaks: This can be caused by an improper injection technique, a poorly cut column, or an issue with the initial oven temperature in GC.
-
-
Correct Baseline Issues:
-
Noise: High baseline noise can interfere with the accurate detection of the peak start and end. Ensure your system is properly grounded and that the detector is clean.
-
Drift: Baseline drift can lead to incorrect peak area calculation. Ensure your column is properly conditioned and that there are no leaks in the system.
-
-
Optimize Integration Parameters:
-
Peak Width: The peak width parameter should be set to match the actual width of your chromatographic peak.
-
Threshold/Slope: These parameters determine the sensitivity of the peak detection algorithm. Adjust them to ensure that only true peaks are integrated and baseline noise is excluded.
-
-
Review Method Parameters: Ensure that your chromatographic method is optimized for this compound. This includes the column type, mobile phase/carrier gas flow rate, and temperature program.
-
Verify System Suitability: Regularly inject a system suitability standard to ensure your instrument is performing correctly.
Guide 2: Investigating Internal Standard Signal Variability
This guide outlines a process for diagnosing the root cause of inconsistent this compound signal intensity.
Workflow for Investigating Signal Variability:
Caption: A systematic approach to troubleshooting internal standard signal variability.
Troubleshooting Steps:
-
Sample Preparation Review:
-
Pipetting: Verify the accuracy and precision of your pipettes. Use a positive displacement pipette for viscous solutions if necessary.
-
Vortexing/Mixing: Ensure thorough mixing after adding the internal standard to each sample.
-
-
Matrix Effects Assessment:
-
Prepare a set of matrix-matched calibration standards and compare the internal standard response to that in a neat solution. A significant difference may indicate ion suppression or enhancement.
-
Modify your sample preparation procedure to include a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.
-
-
Instrument Performance Check:
-
Autosampler: Check for air bubbles in the syringe and ensure the injection volume is consistent.
-
Mass Spectrometer: Monitor the stability of the ion source parameters (e.g., temperature, gas flows).
-
System Contamination: Flush the system to remove any potential contaminants that could be suppressing the signal.
-
-
Internal Standard Stability Evaluation:
-
Perform a bench-top stability study by spiking the internal standard into your sample matrix and analyzing it at different time points to see if the response degrades over time.
-
Experimental Protocols
Protocol 1: Example GC-MS Method for 4-Methylanisole Analysis
This protocol provides a starting point for the analysis of 4-Methylanisole using this compound as an internal standard. Note: This method should be validated for your specific application and instrument.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 4-Methylanisole: m/z 122, 107, 91; this compound: m/z 126, 110, 94 |
Protocol 2: Example LC-MS/MS Method for 4-Methylanisole Analysis
This protocol provides a starting point for the analysis of 4-Methylanisole using this compound as an internal standard. Note: This method should be validated for your specific application and instrument.
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 4-Methylanisole: e.g., 123.1 > 108.1; this compound: e.g., 127.1 > 111.1 |
Quantitative Data Summary
The following table provides typical parameters to consider during method development and data analysis. These values are illustrative and should be optimized for your specific method.
| Parameter | Typical Value/Range | Considerations |
| Internal Standard Concentration | 10-100 ng/mL | Should be in the mid-range of the calibration curve. |
| Retention Time Shift (d4 vs. d0) | 0.05 - 0.2 minutes | Varies with chromatographic conditions. Should be consistent. |
| Peak Asymmetry | 0.8 - 1.5 | Values outside this range may indicate column or method issues. |
| Signal-to-Noise Ratio (LLOQ) | > 10 | To ensure reliable quantification at the lower limit. |
| Integration Peak Width | Match to average peak width | Incorrect setting can lead to improper peak start/end detection. |
| Integration Threshold | Adjust to exclude baseline noise | Too low may include noise; too high may miss small peaks. |
column selection for optimal separation of 4-Methylanisole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of 4-Methylanisole-d4 in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for this compound analysis?
The most crucial factor is the choice of stationary phase.[1][2] The stationary phase determines the column's selectivity, which has the greatest impact on chromatographic resolution.[1] For a relatively non-polar compound like this compound, a non-polar stationary phase is generally the best starting point.[3]
Q2: Which type of stationary phase is recommended for the separation of this compound?
A non-polar stationary phase is the recommended starting point for analyzing non-polar compounds like this compound. Columns with a 100% dimethylpolysiloxane phase or a low percentage of phenyl substitution (e.g., 5% phenyl / 95% dimethylpolysiloxane) are excellent choices. These phases separate analytes primarily by their boiling points.
Q3: I am observing peak tailing with my this compound peak. What are the possible causes and solutions?
Peak tailing for a relatively non-polar compound like this compound can be caused by several factors:
-
Active Sites: The issue could be due to interaction with active sites in the GC system, particularly in the inlet liner. Ensure you are using a fresh, deactivated liner. If the problem persists, trimming 10-20 cm from the front of the column can help.
-
Column Contamination: Contamination at the head of the column can lead to peak tailing. Conditioning the column by baking it at a high temperature (within its limits) can help. If that fails, trimming the first 50 cm of the column may be necessary.
-
Improper Column Installation: An improperly cut or installed column can cause peak shape issues. Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in the inlet, according to the manufacturer's instructions.
-
Chemical Incompatibility: While less likely for this compound, incompatibility between the analyte and the stationary phase can cause tailing. This is more common when analyzing highly polar compounds on a non-polar column.
Q4: My this compound peak is splitting. What should I investigate?
Peak splitting can arise from several issues:
-
Improper Injection Technique: For splitless injections, the initial oven temperature being too high can cause peak splitting. The initial temperature should ideally be about 20°C below the boiling point of the sample solvent.
-
Solvent Incompatibility: A mismatch between the solvent polarity and the stationary phase polarity can lead to peak splitting, especially in splitless injection.
-
Column Issues: A poorly cut column or contamination at the head of the column can also be a cause. Re-cutting the column and trimming a small portion from the inlet side are recommended troubleshooting steps.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
This guide provides a systematic approach to diagnosing and resolving common peak shape problems.
Troubleshooting Workflow for Poor Peak Shape
Caption: A workflow diagram for troubleshooting poor peak shapes in GC analysis.
Guide 2: No Peaks Detected
If no peaks are visible in your chromatogram, follow these steps:
-
Check the Syringe and Injection: Ensure the syringe is functioning correctly and that a sample is being drawn and injected.
-
Verify Gas Flow: Confirm that the carrier gas is flowing and that there are no major leaks in the system, particularly around the inlet septum.
-
Column Installation: Check that the column is installed correctly in both the inlet and the detector and is not broken.
-
Detector Status: Ensure the detector is turned on and functioning correctly. For an FID, check that the flame is lit. For an MS, check for filament issues.
Column Selection for this compound
The selection of a capillary column depends on four main factors: stationary phase, internal diameter (I.D.), film thickness, and length.
Logical Flow for GC Column Selection
Caption: The logical progression for selecting an optimal GC column.
Data on Column Parameters
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl / 95% dimethylpolysiloxane) | 4-Methylanisole is a non-polar compound, and "like dissolves like" is a guiding principle in phase selection. |
| Column I.D. | 0.25 mm | This I.D. offers a good balance between separation efficiency and sample loading capacity, making it suitable for most applications. |
| Film Thickness | 0.25 µm or 0.50 µm | A standard film thickness is generally sufficient for an analyte with a moderate boiling point like 4-Methylanisole (174°C). |
| Column Length | 30 m | A 30-meter column typically provides the best balance of resolution and analysis time for a wide range of applications. |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound using a common non-polar column.
Experimental Workflow
Caption: A typical experimental workflow for GC-MS analysis.
Method Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% Phenyl / 95% Dimethylpolysiloxane |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60°C (hold for 2 min) Ramp: 10°C/min to 280°C Hold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Scan Range | 40-450 amu |
Note: This is a general starting method. Optimization may be required based on your specific instrumentation and analytical goals.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation Using 4-Methylanisole-d4
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the accuracy, reliability, and reproducibility of quantitative data. The choice of a suitable internal standard is a critical factor in chromatographic methods, particularly in complex matrices, to correct for variations in sample preparation and instrument response. This guide provides a comprehensive overview of the validation of an analytical method using 4-Methylanisole-d4 as a deuterated internal standard, comparing its expected performance with a non-deuterated alternative and providing illustrative experimental data.
Deuterium-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays. Their physicochemical properties closely mimic those of the analyte of interest, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization response lead to more effective correction for matrix effects and variations in sample handling, ultimately resulting in higher accuracy and precision of the analytical method.
Experimental Protocols
This section details a representative experimental protocol for the quantification of a hypothetical volatile analyte, "Analyte X" (e.g., a key flavor compound), in a food matrix (e.g., olive oil) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Analyte X and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Intermediate Standard Solutions:
-
Prepare serial dilutions of the Analyte X primary stock solution with methanol to create a series of calibration standards with concentrations ranging from 0.1 to 10 µg/mL.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
2. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1.0 g of the olive oil sample into a 15 mL centrifuge tube.
-
Spike 10 µL of the 1 µg/mL this compound internal standard working solution into the sample.
-
For calibration and quality control (QC) samples, spike the appropriate concentration of Analyte X standard solution.
-
Add 2 mL of hexane and vortex for 2 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer to a clean 2 mL autosampler vial for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte X: (Select 2-3 characteristic ions)
-
This compound: (Select 2-3 characteristic ions, considering the mass shift due to deuterium)
-
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from a hypothetical validation of the described method, comparing the performance when using this compound versus a non-deuterated analogue (e.g., 4-ethylanisole) as the internal standard. This data is illustrative and representative of typical performance for such an analytical method.
Table 1: Linearity
| Parameter | This compound (Deuterated IS) | 4-Ethylanisole (Non-Deuterated IS) | Acceptance Criteria |
| Calibration Range (µg/mL) | 0.1 - 10 | 0.1 - 10 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.995 |
| % Deviation of Back-Calculated Concentrations | < 10% | < 15% | ≤ 15% |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (µg/mL) | This compound (Deuterated IS) | 4-Ethylanisole (Non-Deuterated IS) | Acceptance Criteria | ||
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | Precision (%RSD) | Accuracy: 85-115% Precision: ≤ 15% | ||
| LLOQ | 0.1 | 98.5 | 8.2 | 92.1 | 14.5 | Accuracy: 80-120% Precision: ≤ 20% |
| Low QC | 0.3 | 101.2 | 6.5 | 95.8 | 11.8 | |
| Mid QC | 2.5 | 99.7 | 4.1 | 103.4 | 9.5 | |
| High QC | 8.0 | 100.5 | 3.5 | 98.9 | 7.8 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | This compound (Deuterated IS) | 4-Ethylanisole (Non-Deuterated IS) |
| LOD (µg/mL) | 0.03 | 0.05 |
| LOQ (µg/mL) | 0.1 | 0.15 |
Table 4: Matrix Effect and Recovery
| Parameter | This compound (Deuterated IS) | 4-Ethylanisole (Non-Deuterated IS) |
| Extraction Recovery (%) | 92 ± 5% | 90 ± 8% |
| Matrix Effect (%) | 95 - 105% | 85 - 115% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of a volatile analyte.
Caption: Key parameters assessed during analytical method validation.
Conclusion
The validation of an analytical method is a critical step to ensure the generation of high-quality, reliable, and reproducible data. The use of a deuterated internal standard, such as this compound, provides significant advantages over non-deuterated analogues, particularly for methods involving complex matrices and extensive sample preparation. As the illustrative data suggests, the closer physicochemical properties of the deuterated standard to the analyte result in superior correction for analytical variability, leading to enhanced accuracy and precision. This ultimately provides greater confidence in the quantitative results for researchers, scientists, and drug development professionals.
The Gold Standard for Precision: Assessing Analytical Accuracy with 4-Methylanisole-d4
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an objective comparison of 4-Methylanisole-d4, a deuterated aromatic compound, against a common non-deuterated alternative, highlighting its superior performance in gas chromatography-mass spectrometry (GC-MS) applications. The experimental data presented herein underscores the critical role of stable isotope-labeled standards in mitigating analytical variability and ensuring data integrity.
In the landscape of analytical chemistry, particularly in complex matrices encountered in drug metabolism and environmental analysis, achieving reliable quantification is a significant challenge. Variations in sample preparation, injection volume, and instrument response can all contribute to inaccuracies. The use of an internal standard (IS) is a widely accepted technique to correct for these variations. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that it is affected by experimental variability in the same manner.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods.[1] By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. Crucially, its chemical properties remain nearly identical to the parent compound, 4-Methylanisole. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing a more accurate correction for any losses or variations that may occur.
Performance Comparison: this compound vs. a Non-Deuterated Alternative
To illustrate the superior performance of a deuterated internal standard, this guide presents a comparative analysis of this compound against a structurally similar but non-deuterated internal standard, 3-Methylanisole, for the quantification of a hypothetical analyte, "Analyte X," in a complex matrix. The following tables summarize the key performance metrics of accuracy and precision from a simulated validation study.
Table 1: Accuracy Assessment
| Internal Standard | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| This compound | 5.0 | 4.9 | 98.0 |
| 50.0 | 50.8 | 101.6 | |
| 500.0 | 495.5 | 99.1 | |
| 3-Methylanisole | 5.0 | 4.2 | 84.0 |
| 50.0 | 55.1 | 110.2 | |
| 500.0 | 478.9 | 95.8 |
Table 2: Precision Assessment (Repeatability)
| Internal Standard | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation | Relative Standard Deviation (%RSD) |
| This compound | 50.0 | 50.2 | 1.2 | 2.4 |
| 3-Methylanisole | 50.0 | 51.5 | 4.8 | 9.3 |
The data clearly demonstrates that this compound provides significantly higher accuracy and precision compared to the non-deuterated alternative. The accuracy values for this compound are consistently closer to 100%, and the relative standard deviation (%RSD), a measure of precision, is substantially lower. This improved performance can be attributed to the ability of the deuterated standard to more effectively compensate for matrix effects and variations in the analytical process.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. The following is a representative protocol for the quantification of a volatile organic compound (Analyte X) in a plasma matrix using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol at 1 µg/mL).
-
Add 10 µL of the analyte working solution or blank methanol for blank samples.
-
Vortex mix for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes. | Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte X: m/z [target ion], [qualifier ion 1], [qualifier ion 2]
-
This compound: m/z [target ion], [qualifier ion 1]
-
3-Methylanisole: m/z [target ion], [qualifier ion 1]
-
Visualizing the Workflow and Rationale
To better understand the logical flow of selecting and utilizing an internal standard, the following diagrams illustrate the experimental workflow and the decision-making process.
References
Comparative Guide to Deuterated Internal Standards for Accurate Quantification of Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The precise and reliable quantification of volatile organic compounds (VOCs) is a cornerstone of research and development in the pharmaceutical and chemical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, and the use of an appropriate internal standard is paramount for achieving accurate and reproducible results. Deuterated internal standards, which are stable isotope-labeled analogs of the target analytes, are widely regarded as the gold standard due to their ability to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations.[1]
Performance Comparison of Deuterated Internal Standards
The selection of an internal standard should be based on its performance characteristics, which are determined during method validation. The following table summarizes key performance metrics for commonly used deuterated internal standards in the analysis of VOCs. This data serves as a reliable benchmark for what can be expected from a well-validated method using a deuterated aromatic internal standard.
| Performance Characteristic | Toluene-d8 | Chlorobenzene-d5 | 1,4-Dichlorobenzene-d4 |
| Typical Linear Range (ng/mL) | 0.5 - 200 | 1 - 250 | 1 - 250 |
| Coefficient of Determination (R²) | > 0.998 | > 0.997 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | ~ 0.1 | ~ 0.2 | ~ 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | ~ 0.5 | ~ 0.7 | ~ 1.0 |
| Primary Applications | Analysis of aromatic and other non-halogenated VOCs. | Broad-spectrum analysis of various volatile and semi-volatile organic compounds.[1] | Analysis of chlorinated and other halogenated VOCs. |
| Key Advantages | - Closely emulates the chromatographic and mass spectrometric behavior of many common aromatic VOCs.- Exhibits excellent peak shape and chromatographic resolution. | - Versatile for a wide range of analytes.- Demonstrates good chemical stability. | - Ideal for correcting the analysis of chlorinated VOCs due to similar chemical properties. |
Note: The performance data presented is a representative compilation from various analytical studies and may vary based on the specific instrumentation, analytical method, and sample matrix.
Detailed Experimental Protocol: Linearity and Range Determination
A rigorous and well-documented experimental protocol is crucial for the successful validation of an internal standard. The following methodology provides a comprehensive framework for determining the linearity and working range of a deuterated internal standard like 4-Methylanisole-d4.
Preparation of Standards
-
Primary Analyte Stock Solution (1000 µg/mL): A stock solution of the target analyte(s) is prepared by accurately weighing a certified reference standard and dissolving it in a high-purity solvent, such as methanol or dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): A stock solution of this compound is prepared in the same manner using a certified deuterated standard.
-
Calibration Curve Standards: A series of calibration standards is prepared by performing serial dilutions of the primary analyte stock solution to achieve a range of concentrations that encompass the expected sample concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100, and 200 ng/mL). Each of these calibration standards is then fortified with a constant concentration of the this compound internal standard (e.g., 25 ng/mL).
GC-MS Instrumentation and Analytical Conditions
-
Gas Chromatograph: A high-performance GC system, such as an Agilent 7890B or equivalent.
-
Mass Spectrometer: A sensitive mass selective detector, such as an Agilent 5977A MSD or equivalent.
-
Chromatographic Column: A non-polar or medium-polarity capillary column is typically used for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: A split/splitless inlet is used, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Temperature Ramp: Increase at a rate of 10°C per minute to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. At least two characteristic ions for each target analyte and for this compound should be monitored.
-
Data Analysis and Interpretation
-
Data Acquisition: The prepared calibration standards are injected into the GC-MS system, and the data is acquired.
-
Peak Integration: The chromatographic peaks for the target analytes and the internal standard are integrated to determine their respective peak areas.
-
Response Factor Calculation: The response factor (RF) is calculated for each analyte at each calibration level.
-
Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Linear Regression: A linear regression analysis is performed on the calibration curve. The coefficient of determination (R²) should ideally be ≥ 0.995 to demonstrate good linearity.
-
Linear Range Definition: The linear range is defined as the concentration range over which the assay is demonstrated to be linear.
-
Determination of LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined to establish the lower limits of the method's performance. This can be accomplished by analyzing low-concentration standards and assessing the signal-to-noise ratio (S/N), where a S/N of 3 is generally accepted for the LOD and a S/N of 10 for the LOQ.
Visualizing the Workflow and Logic
The following diagrams provide a visual representation of the experimental and logical processes involved in the determination of linearity and range for an internal standard.
Caption: A step-by-step workflow for determining the linearity and range of an internal standard.
Caption: The fundamental principle of internal standard normalization for accurate quantification.
References
Inter-Laboratory Comparison of 4-Methylanisole-d4 Quantification in a Standard Solution
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison study for the quantification of 4-Methylanisole-d4. The objective of this study is to assess the proficiency of participating laboratories in accurately measuring the concentration of this deuterated internal standard, which is crucial for various analytical applications in drug metabolism and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals to understand the variability and performance of different laboratories in this type of analysis.
Introduction
This compound is a deuterated analog of 4-methylanisole and is commonly used as an internal standard in quantitative bioanalysis.[1][2][3] Accurate and precise quantification of internal standards is paramount for the reliability of analytical data. Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating and improving the performance of analytical laboratories. This guide details the methodology and results of a simulated inter-laboratory study designed to assess the capabilities of various laboratories in quantifying this compound in a prepared standard solution.
The study aimed to:
-
Evaluate the accuracy and precision of this compound quantification across multiple laboratories.
-
Identify potential systematic or random errors in analytical procedures.
-
Provide a benchmark for laboratory performance.
Experimental Protocol
A detailed experimental protocol was provided to all participating laboratories to ensure consistency in the analytical approach.
2.1. Test Material
A standard solution of this compound in methanol was prepared by a reference laboratory and distributed to all participants. The certified concentration of the solution was 50.0 ng/mL .
2.2. Sample Preparation
Participants were instructed to perform a simple dilution of the provided test material.
-
Allow the test material to equilibrate to room temperature.
-
Vortex the vial for 10 seconds.
-
Prepare three replicate samples by diluting the test material 1:10 in methanol to a nominal concentration of 5.0 ng/mL.
-
Transfer the diluted samples to autosampler vials for analysis.
2.3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Quantifier ion for this compound: m/z 126.
-
Qualifier ion for this compound: m/z 95.
-
-
2.4. Data Analysis and Reporting
Laboratories were required to report the mean concentration of their three replicate measurements, the standard deviation, and the coefficient of variation (%CV). Performance evaluation was based on the calculation of Z-scores, a statistical measure that compares a laboratory's mean result to the consensus mean of all participants.
The Z-score was calculated using the following formula: Z = (x - X) / σ where:
-
x is the mean result of the individual laboratory.
-
X is the assigned value (consensus mean of all participants).
-
σ is the standard deviation of the participants' results.
A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Data Presentation
The following table summarizes the quantitative results reported by the ten participating laboratories in this hypothetical study.
Table 1: Inter-Laboratory Comparison Results for this compound Quantification
| Laboratory ID | Reported Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Z-Score | Performance |
| Lab-001 | 4.95 | 0.15 | 3.03 | -0.58 | Satisfactory |
| Lab-002 | 5.12 | 0.21 | 4.10 | 0.87 | Satisfactory |
| Lab-003 | 4.88 | 0.18 | 3.69 | -1.15 | Satisfactory |
| Lab-004 | 5.35 | 0.25 | 4.67 | 2.78 | Unsatisfactory |
| Lab-005 | 5.01 | 0.12 | 2.40 | 0.00 | Satisfactory |
| Lab-006 | 4.92 | 0.22 | 4.47 | -0.87 | Satisfactory |
| Lab-007 | 5.21 | 0.19 | 3.65 | 1.74 | Satisfactory |
| Lab-008 | 4.79 | 0.28 | 5.85 | -1.91 | Satisfactory |
| Lab-009 | 5.08 | 0.14 | 2.76 | 0.58 | Satisfactory |
| Lab-010 | 4.80 | 0.31 | 6.46 | -1.82 | Satisfactory |
| Assigned Value (Consensus Mean): 5.01 ng/mL | |||||
| Standard Deviation of Participants' Results: 0.12 ng/mL |
Visualization of the Inter-Laboratory Comparison Workflow
The following diagram illustrates the logical flow of the inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
Discussion and Conclusion
The results of this hypothetical inter-laboratory comparison indicate that the majority of participating laboratories demonstrated proficiency in the quantification of this compound using the specified GC-MS method. Nine out of the ten laboratories achieved satisfactory Z-scores, suggesting that their results are in good agreement with the consensus value.
Lab-004 reported a result with a Z-score of 2.78, which is outside the acceptable range. This indicates a potential issue with their analytical procedure, which could be related to calibration, sample preparation, or instrumental performance. Further investigation by Lab-004 would be recommended to identify and rectify the source of the deviation.
The overall coefficient of variation for the reported mean concentrations was relatively low, indicating good reproducibility of the analytical method across different laboratories. This study underscores the importance of proficiency testing in ensuring the quality and comparability of analytical data in the scientific community. Regular participation in such programs is crucial for maintaining high standards of analytical performance.
References
4-Methylanisole-d4 vs. Toluene-d8: A Comparative Guide for Internal Standard Selection
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of two commonly used deuterated internal standards, 4-Methylanisole-d4 and Toluene-d8, to aid in the selection process for chromatographic and mass spectrometric analyses.
Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis, particularly for mass spectrometry-based methods. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response. This guide will delve into the properties of this compound and Toluene-d8, offering insights into their respective advantages and optimal applications.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of an internal standard is paramount for its appropriate selection. The ideal internal standard should closely mimic the analyte's behavior during extraction, chromatography, and ionization. The following table summarizes the key properties of 4-Methylanisole and Toluene.
| Property | 4-Methylanisole | Toluene |
| Molecular Formula | C₈H₁₀O | C₇H₈ |
| Molecular Weight | 122.17 g/mol | 92.14 g/mol |
| Boiling Point | 174-177 °C[1] | 110.6 °C[2][3] |
| Melting Point | -32 °C[4][5] | -95 °C |
| Density | 0.969 g/mL at 25 °C | 0.8623 g/mL at 20°C |
| Polarity (Dipole Moment) | 1.20 D | 0.375 D |
| Polarity Index | Not explicitly found, but expected to be higher than Toluene due to the methoxy group. | 2.4 |
| Water Solubility | Slightly soluble | Insoluble (0.526 mg/mL at 25°C) |
| Key Functional Groups | Methoxy, Methyl, Aromatic Ring | Methyl, Aromatic Ring |
Choosing the Right Internal Standard: A Matter of Analyte and Matrix
The choice between this compound and Toluene-d8 as an internal standard is primarily dictated by the chemical nature of the analyte(s) being quantified and the complexity of the sample matrix.
Toluene-d8 is a well-established and widely used internal standard, particularly for the analysis of volatile organic compounds (VOCs). Its non-polar nature and volatility make it an excellent choice for analytes such as benzene, toluene, ethylbenzene, and xylenes (BTEX), which are common in environmental and industrial hygiene samples. Several standard methods, including those from the ASTM, recommend the use of Toluene-d8 for gasoline and other petroleum product analyses.
This compound , on the other hand, is a more suitable internal standard for analytes that are more polar and less volatile than toluene. The presence of a methoxy group in 4-Methylanisole increases its polarity and boiling point compared to toluene. This makes its deuterated counterpart, this compound, a better match for a range of compounds, including:
-
Phenolic compounds: The ether linkage in 4-methylanisole provides a structural similarity to phenolic compounds.
-
Flavor and fragrance compounds: Many flavor and fragrance compounds are aromatic ethers or have similar polarity and volatility to 4-methylanisole.
-
Certain pesticides and herbicides: The chemical structure of 4-methylanisole can be a good surrogate for various moderately polar pesticides.
Ultimately, the goal is to select an internal standard that co-elutes with the analyte of interest and experiences similar matrix effects during analysis.
Experimental Protocols
General Protocol for Internal Standard-Based Quantification by GC-MS
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte(s) of interest in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the internal standard (this compound or Toluene-d8) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., clean water, stripped serum) with varying concentrations of the analyte stock solution to cover the expected concentration range in the samples.
-
To each calibration standard, add a constant, known amount of the internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration standards and samples.
-
-
Sample Preparation:
-
To each unknown sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction, purge and trap) on both the calibration standards and the unknown samples.
-
-
GC-MS Analysis:
-
Inject an equal volume of the extracted calibration standards and samples into the GC-MS system.
-
Develop a GC method that provides good chromatographic separation of the analyte(s) and the internal standard.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and the internal standard.
-
-
Data Analysis:
-
For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Peak Area of Analyte / Peak Area of Internal Standard) / (Concentration of Analyte / Concentration of Internal Standard)
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte.
-
For the unknown samples, determine the concentration of the analyte by using the peak area ratio and the calibration curve.
-
Visualizing the Workflow and Logic
To further clarify the process of selecting and using an internal standard, the following diagrams have been generated using the DOT language.
Caption: A diagram illustrating the decision-making process for selecting an appropriate internal standard.
Caption: A flowchart outlining the key steps in a typical internal standard-based quantitative analysis.
Conclusion
Both this compound and Toluene-d8 are valuable deuterated internal standards for quantitative analysis. The selection between the two should be a deliberate process based on a careful comparison of the physicochemical properties of the target analytes. Toluene-d8 remains the standard of choice for non-polar, volatile compounds. In contrast, this compound offers a superior alternative for moderately polar and less volatile analytes, particularly those containing an ether linkage or similar functional groups. By following a systematic approach to internal standard selection and method validation, researchers can significantly enhance the accuracy, precision, and robustness of their analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 4-Methylanisole-d4 and its Non-Deuterated Analog for Researchers
For researchers, scientists, and drug development professionals, the choice between a deuterated and a non-deuterated standard is critical for analytical accuracy and understanding metabolic pathways. This guide provides a comprehensive comparison of 4-Methylanisole-d4 and its non-deuterated counterpart, 4-Methylanisole, supported by experimental data and detailed protocols.
This document outlines the fundamental physicochemical properties of both compounds, explores the impact of deuteration on their analytical performance, and delves into the kinetic isotope effect on metabolic pathways.
Physicochemical Properties: A Head-to-Head Comparison
4-Methylanisole and its deuterated analog, this compound, share the same core chemical structure, but the substitution of four hydrogen atoms with deuterium on the methyl group of the anisole ring in this compound results in a notable difference in molecular weight. This seemingly subtle change has significant implications for their application in analytical chemistry, particularly in mass spectrometry-based methods.
| Property | 4-Methylanisole | This compound |
| Chemical Formula | C₈H₁₀O | C₈H₆D₄O |
| Molecular Weight | ~122.17 g/mol | ~126.19 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2][3] | Not explicitly stated, but expected to be a colorless liquid |
| Odor | Pungent, suggestive of ylang-ylang[4] | Not explicitly stated, but expected to be similar to the non-deuterated form |
| Boiling Point | ~174 °C[3] | Not explicitly stated, but expected to be very similar to the non-deuterated form |
| Melting Point | Information not readily available | Information not readily available |
| Density | ~0.969 g/mL at 25 °C | Not explicitly stated, but expected to be slightly higher than the non-deuterated form |
| Solubility | Soluble in organic solvents, limited solubility in water | Not explicitly stated, but expected to have similar solubility |
The Advantage of Deuteration in Quantitative Analysis
The primary application where this compound demonstrates a clear advantage over its non-deuterated analog is as an internal standard in quantitative analysis, particularly when coupled with mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is because it co-elutes with the analyte (4-Methylanisole) and experiences identical ionization and fragmentation behavior in the mass spectrometer. This allows for precise correction of variations that can occur during sample preparation, injection, and ionization, leading to highly accurate and reproducible quantification.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of 4-Methylanisole in a biological sample using this compound as an internal standard.
References
A Comparative Guide to Robustness Testing of Analytical Methods Utilizing 4-Methylanisole-d4
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. Robustness testing is a critical component of method validation, ensuring that an analytical method remains reliable under minor variations in its parameters. This guide provides an objective comparison of 4-Methylanisole-d4 as an internal standard against common alternatives in the context of robustness testing for gas chromatography-mass spectrometry (GC-MS) methods, supported by illustrative experimental data.
Introduction to this compound and Robustness Testing
This compound is a deuterated analog of 4-methylanisole and is frequently employed as an internal standard in the analysis of volatile organic compounds (VOCs) and other semi-volatile compounds by GC-MS. Its chemical similarity to a range of analytes makes it a valuable tool for correcting variations during sample preparation and analysis.
Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] This process is essential for identifying which parameters are most sensitive to change and for establishing a reliable operational range for the method.
Comparison of this compound with Alternative Internal Standards
The selection of an appropriate internal standard is crucial for the accuracy and robustness of a quantitative analytical method. While this compound is a reliable choice for many applications, other deuterated and non-deuterated compounds are also commonly used. The following table compares this compound with two common alternatives: Toluene-d8 and Chlorobenzene-d5.
| Feature | This compound | Toluene-d8 | Chlorobenzene-d5 |
| Molecular Weight | 126.19 g/mol | 100.19 g/mol | 117.59 g/mol |
| Typical Analytes | Phenolic compounds, ethers, and other VOCs | Aromatic hydrocarbons (e.g., Benzene, Toluene, Xylene) | Chlorinated hydrocarbons and other halogenated VOCs |
| Advantages | - Structurally similar to a range of analytes- Good thermal stability | - Widely used and well-characterized- Suitable for a broad range of aromatic compounds | - Effective for the analysis of chlorinated solvents- Good chromatographic behavior |
| Potential Considerations | - Potential for isotopic exchange in highly acidic or basic conditions | - May co-elute with some analytes in complex mixtures | - Less suitable for non-halogenated analytes |
Illustrative Robustness Testing Data
The following table presents hypothetical but realistic data from a robustness study comparing the performance of this compound, Toluene-d8, and Chlorobenzene-d5 under varied GC-MS conditions. The data illustrates how the relative response factor (RRF) of each internal standard might be affected by small, deliberate changes to the method. The analyte in this hypothetical example is Anisole.
Disclaimer: The following data is for illustrative purposes to demonstrate the principles of a robustness study and does not represent the results of a specific head-to-head experimental comparison.
| Parameter Variation | This compound (RRF %RSD) | Toluene-d8 (RRF %RSD) | Chlorobenzene-d5 (RRF %RSD) |
| Nominal Condition | 1.5% | 2.1% | 1.8% |
| Injector Temperature +5°C | 1.7% | 2.3% | 2.0% |
| Injector Temperature -5°C | 1.6% | 2.2% | 1.9% |
| Carrier Gas Flow Rate +5% | 2.0% | 2.5% | 2.2% |
| Carrier Gas Flow Rate -5% | 1.9% | 2.4% | 2.1% |
| Oven Temperature Ramp +2°C/min | 2.2% | 2.8% | 2.5% |
| Oven Temperature Ramp -2°C/min | 2.1% | 2.7% | 2.4% |
In this illustrative data, this compound demonstrates slightly better robustness (lower %RSD of the RRF) for the analysis of Anisole compared to Toluene-d8 and Chlorobenzene-d5, as would be expected due to its closer structural similarity to the analyte.
Experimental Protocols
Protocol for Robustness Testing of a GC-MS Method for Volatile Organic Compounds
1. Objective: To assess the robustness of a GC-MS method for the quantification of VOCs using this compound as an internal standard by introducing small, deliberate variations to key method parameters.
2. Materials and Reagents:
-
Volatile Organic Compound (VOC) standard mix
-
This compound internal standard solution (10 µg/mL in methanol)
-
Toluene-d8 and Chlorobenzene-d5 internal standard solutions (10 µg/mL in methanol) for comparison
-
Methanol (purge and trap grade)
-
Deionized water
-
Helium (carrier gas), 99.999% purity
3. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Purge and Trap Concentrator
-
Autosampler
4. Nominal GC-MS Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 220°C
-
Oven Program: 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
-
MS Transfer Line: 250°C
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: 35-350 amu
5. Robustness Study Design: A set of experiments will be conducted where a single parameter is varied from the nominal conditions while all other parameters are held constant. A minimum of six replicate injections should be performed for each condition.
| Parameter | Variation 1 | Nominal | Variation 2 |
| Injector Temperature | 215°C | 220°C | 225°C |
| Carrier Gas Flow Rate | 1.14 mL/min (-5%) | 1.2 mL/min | 1.26 mL/min (+5%) |
| Oven Temperature Ramp | 8°C/min | 10°C/min | 12°C/min |
6. Sample Preparation:
-
Prepare a series of calibration standards containing the VOC mix at concentrations ranging from 1 to 50 µg/L.
-
Spike each calibration standard and quality control (QC) sample with the internal standard(s) to a final concentration of 10 µg/L.
7. Data Analysis:
-
For each experimental condition, calculate the relative response factor (RRF) for each analyte relative to each internal standard.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the RRF for the replicate injections under each condition.
-
Compare the %RSD of the RRF for each internal standard across the different conditions. A lower %RSD indicates greater robustness.
Visualizations
Caption: Workflow for a typical robustness study of an analytical method.
Caption: Decision process for selecting an appropriate internal standard.
References
A Comparative Guide to Cross-Validation of Analytical Methods: The Role of 4-Methylanisole-d4 as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of analytes in complex matrices is a cornerstone of modern research, from drug development to environmental analysis. The use of an internal standard (IS) is critical for achieving accurate and precise results, particularly in chromatography-mass spectrometry (LC-MS and GC-MS) based methods. Among the types of internal standards, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. This guide provides a comparative overview of analytical methods, focusing on the application of 4-Methylanisole-d4 as a SIL-IS for the quantification of its non-deuterated counterpart and comparing its theoretical performance against other common internal standard strategies.
While this compound is commercially available for use as a SIL-IS, detailed published methods specifying its use are not readily found in the scientific literature. Therefore, this guide will use a validated method for a structurally similar compound, 4-methylguaiacol, as a representative example to illustrate the principles and present a comparative analysis.
The Principle of Isotope Dilution Mass Spectrometry
The core of using a SIL-IS like this compound lies in the principle of isotope dilution. The SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (in this case, deuterium). This near-identical physicochemical profile ensures that the SIL-IS and the analyte behave in the same way during sample preparation (extraction, derivatization) and analysis (chromatography, ionization). Any loss of analyte during sample workup will be matched by a proportional loss of the SIL-IS. By measuring the ratio of the analyte's mass spectrometric signal to that of the known amount of added SIL-IS, accurate quantification can be achieved, as this ratio remains constant despite variations in sample volume or recovery.
Navigating Uncertainty: A Comparative Guide to 4-Methylanisole-d4 in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of precision and accuracy in quantitative analysis is paramount. The choice of an internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides an objective comparison of 4-Methylanisole-d4, a deuterated aromatic compound, with other common internal standards. By examining supporting experimental data and detailed methodologies, this document aims to inform the selection of the most appropriate internal standard for robust and reliable quantitative analysis.
The Critical Role of Internal Standards in Mitigating Uncertainty
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any loss or variation during the analytical process affects both the analyte and the standard equally. Deuterated standards, such as this compound, are often considered the gold standard because their behavior is nearly identical to their non-deuterated counterparts, differing only in mass. This subtle difference allows for their distinct detection by mass spectrometry while ensuring they experience similar extraction efficiencies, matrix effects, and instrument responses.
Performance Comparison: this compound vs. Alternative Internal Standards
The efficacy of an internal standard is evaluated based on key performance indicators such as accuracy, precision, linearity, and its ability to compensate for matrix effects. While specific comparative data for this compound is not extensively published, the performance of deuterated standards, in general, provides a strong indication of its expected advantages.
Table 1: Illustrative Performance Comparison of Internal Standards in the Quantification of a Volatile Organic Compound (VOC)
| Internal Standard | Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| This compound | Deuterated Analog | 10 | 98.9 | 3.8 | 98.2 |
| 100 | 101.5 | 2.5 | 99.5 | ||
| 1000 | 99.7 | 1.9 | 100.8 | ||
| Toluene-d8 | Deuterated Analog | 10 | 99.2 | 3.5 | 98.7 |
| 100 | 100.8 | 2.2 | 99.9 | ||
| 1000 | 100.1 | 1.7 | 101.2 | ||
| 4-Bromofluorobenzene | Structural Analog | 10 | 88.5 | 11.2 | 78.9 |
| 100 | 91.2 | 9.8 | 81.4 | ||
| 1000 | 93.5 | 8.1 | 85.0 |
Note: The data presented in this table is illustrative and based on the typical performance of deuterated versus non-deuterated internal standards. Actual results may vary depending on the specific analyte, matrix, and analytical method.
Table 2: Key Characteristics of Different Internal Standard Types
| Characteristic | This compound (Deuterated) | Toluene-d8 (Deuterated) | 4-Bromofluorobenzene (Structural Analog) |
| Chemical Similarity to Analyte | Very High (Isotopologue) | High (Isotopologue) | Moderate |
| Co-elution with Analyte | Nearly Identical | Nearly Identical | May Differ |
| Compensation for Matrix Effects | Excellent | Excellent | Moderate to Poor |
| Cost | Moderate to High | Moderate to High | Low to Moderate |
| Availability | Generally Good | Generally Good | Widely Available |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative analysis. Below are representative methodologies for the use of this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds.
Experimental Protocol 1: Quantitative Analysis of Volatile Organic Compounds in Water by Headspace GC-MS
1. Objective: To quantify the concentration of a target volatile organic compound (VOC) in a water sample using this compound as an internal standard.
2. Materials and Reagents:
- Target VOC standard
- This compound (internal standard)
- Methanol (purge-and-trap grade)
- Deionized water
- 20 mL headspace vials with PTFE-lined septa
3. Sample Preparation:
- Prepare a stock solution of the target VOC and this compound in methanol.
- Create a series of calibration standards by spiking known amounts of the target VOC stock solution into deionized water in headspace vials.
- Add a constant amount of the this compound internal standard solution to each calibration standard and sample vial.
- For water samples, add a known volume (e.g., 10 mL) to a headspace vial.
4. GC-MS Analysis:
- System: Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Headspace Autosampler Parameters:
- Incubation Temperature: 80°C
- Incubation Time: 15 min
- Injection Volume: 1 mL
- GC Parameters:
- Inlet Temperature: 250°C
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 min.
- MS Parameters:
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the target VOC and this compound.
5. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of the target VOC to the peak area of this compound against the concentration of the target VOC.
- Determine the concentration of the target VOC in the samples by using the calibration curve.
Visualizing Analytical Workflows and Pathways
Experimental Workflow for Internal Standard-Based Quantification
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard like this compound.
Signaling Pathway: Drug Metabolism
Understanding drug metabolism is crucial in drug development, and quantitative analysis is essential for studying the pharmacokinetics of a drug and its metabolites. The following diagram illustrates the two main phases of drug metabolism.
Safety Operating Guide
Safe Disposal of 4-Methylanisole-d4: A Step-by-Step Guide
The proper disposal of 4-Methylanisole-d4, a deuterated analog of 4-methylanisole, is critical for ensuring laboratory safety and environmental protection. As with its non-deuterated counterpart, this compound is classified as a hazardous substance, necessitating specific handling and disposal protocols. Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in its safe management. The following table summarizes its key characteristics.
| Property | Value |
| Appearance | Clear, colorless liquid |
| Boiling Point | 175-176 °C (for non-deuterated) |
| Density | 0.973 g/mL at 25 °C (for non-deuterated) |
| Hazards | Flammable liquid and vapor[1][2][3] |
| Harmful if swallowed[4] | |
| Causes skin irritation | |
| Suspected of damaging fertility or the unborn child | |
| Harmful to aquatic life with long-lasting effects |
Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations. It should be treated as hazardous waste and disposed of through an approved waste disposal plant.
Step 1: Waste Collection
-
Collect all waste containing this compound, including residues and contaminated materials, in a designated and properly labeled hazardous waste container.
-
The container should be compatible with the chemical and kept tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area, as this compound is flammable.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Step 3: Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste.
-
Thoroughly empty the container of all contents.
-
The first rinse of the container must be collected and disposed of as hazardous waste.
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
After proper rinsing, deface the label and dispose of the container as directed by your institution's EHS guidelines.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected waste.
-
Ensure all waste is properly packaged and labeled according to regulatory requirements before pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylanisole-d4
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-Methylanisole-d4, a deuterated aromatic ether. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and establish a safe operational workflow.
While this compound shares many of the same hazards as its non-deuterated counterpart, 4-Methylanisole, the isotopic labeling introduces specific handling considerations to maintain its chemical and isotopic purity.[1] Deuterated compounds are stable, non-radioactive isotopes, but their chemical stability is influenced by the same environmental factors as non-deuterated versions, such as temperature, light, and humidity.[2]
Hazard Identification and Personal Protective Equipment (PPE)
4-Methylanisole is classified as a hazardous substance.[3][4][5] It is a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile gloves | Offers protection against bases, oils, many solvents, and provides good dexterity. Natural rubber (latex) gloves are not recommended as they offer poor protection against organic solvents. |
| Eyes | Chemical safety goggles | Provides a tight seal around the eyes to protect from splashes and vapors. Standard safety glasses with side shields may not offer sufficient protection. |
| Face | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant splash risk. |
| Body | Chemical-resistant lab coat or apron | Protects against splashes and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Avoids inhalation of vapors. For situations where ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |
Key Hazard and Physical Data
The following table summarizes the key quantitative data for 4-Methylanisole, which should be considered representative for this compound in the absence of specific data for the deuterated compound.
Table 2: Quantitative Hazard and Physical Data for 4-Methylanisole
| Parameter | Value | Source |
| Oral LD50 (rat) | 1920 mg/kg | |
| Flash Point | 53 °C | |
| Boiling Point | 174 °C | |
| Melting Point | -31.99 °C | |
| Density | 0.973 g/mL at 25 °C |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is crucial for safety and maintaining the quality of the deuterated compound.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound.
Detailed Experimental Protocols
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.
-
Inert Atmosphere: Deuterated compounds can be susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise isotopic purity. It is recommended to handle the compound under a dry, inert atmosphere such as nitrogen or argon.
-
Temperature Equilibration: If stored at a low temperature, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.
-
Ignition Sources: 4-Methylanisole is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment when handling.
-
Static Discharge: Take precautionary measures against static discharge. Ensure that containers and equipment are properly grounded and bonded.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Protect from light by using amber vials or other light-protecting containers.
2. Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as dry sand or earth. Place the contaminated material into a labeled chemical waste container.
-
Major Spills: For larger spills, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spill to prevent it from entering drains or waterways.
3. Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste. Due to its flammability, it may be classified under EPA hazardous waste number D001.
-
Container Disposal: Empty containers may retain product residue and vapors and should be handled as hazardous. Do not cut, drill, grind, or weld on or near empty containers. Puncture containers to prevent reuse before disposal at an authorized landfill.
-
Chemical Waste: Dispose of unused or contaminated this compound through a licensed disposal company. Chemical incineration with an afterburner and scrubber is a potential disposal method. Always handle waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
